2-AMINO-9-FLUORENOL

Catalog No.
S661676
CAS No.
33417-27-5
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-AMINO-9-FLUORENOL

CAS Number

33417-27-5

Product Name

2-AMINO-9-FLUORENOL

IUPAC Name

2-amino-9H-fluoren-9-ol

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H,14H2

InChI Key

TWLNNLHYUBGLHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O

The exact mass of the compound 2-amino-9H-fluoren-9-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-amino-9H-fluoren-9-ol chemical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data of Related Fluorene Compounds

Property 9-Fluorenol (9-Hydroxyfluorene) [1] [2] 2-Amino-9H-fluoren-9-one [3] [4]
CAS Number 1689-64-1 3096-57-9
Molecular Formula C₁₃H₁₀O C₁₃H₉NO
Molecular Weight 182.22 g/mol 195.22 g/mol
Melting Point 152-155 °C 157-160 °C
Boiling Point 367.5 ± 11.0 °C at 760 mmHg 426.4 ± 24.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³ 1.3 ± 0.1 g/cm³
LogP 2.51 2.95
Appearance White to off-white solid powder Powder
Solubility Practically insoluble in water; soluble in DMSO, ethanol [1] [2] Soluble in DMSO, chloroform, acetone [3]

The following diagram illustrates the structural relationship between the compounds found in the search results and your compound of interest.

G Fluorene Fluorene 9-Fluorenol 9-Fluorenol Fluorene->9-Fluorenol Oxidation 2-Amino-9H-fluoren-9-one 2-Amino-9H-fluoren-9-one Fluorene->2-Amino-9H-fluoren-9-one Amination & Oxidation Your Target Compound:\n2-amino-9H-fluoren-9-ol Your Target Compound: 2-amino-9H-fluoren-9-ol 9-Fluorenol->Your Target Compound:\n2-amino-9H-fluoren-9-ol Proposed Amination 2-Amino-9H-fluoren-9-one->Your Target Compound:\n2-amino-9H-fluoren-9-ol Proposed Reduction

Relationship of your target compound to characterized analogues

Suggestions for Locating Specific Data

  • Refine Your Search: The compound "2-amino-9H-fluoren-9-one" is well-documented and could be a key starting material or a closely related metabolite. Focusing on this compound may yield valuable synthetic or analytical pathways.
  • Consult Specialized Databases: Search professional chemical databases like SciFinder, Reaxys, or PubChem using the precise IUPAC name. These platforms often contain data from journal articles and patents that are not indexed by general web searches.
  • Explore Synthetic Routes: The desired "2-amino-9H-fluoren-9-ol" could be a synthetic intermediate. Literature on the synthesis of more complex molecules derived from 2-aminofluorenone might contain characterization data for this intermediate.

References

Compound Identification and Preliminary Data

Author: Smolecule Technical Support Team. Date: February 2026

The compound 2-amino-9H-fluoren-9-ol is listed in the PubChem database with the molecular formula C₁₃H₁₁NO and a PubChem CID (Compound ID) of 36461 [1]. This serves as a definitive identifier for the compound. A proposed structure is illustrated below.

G 2-amino-9H-fluoren-9-ol 2-amino-9H-fluoren-9-ol Molecular Formula: C13H11NO Molecular Formula: C13H11NO 2-amino-9H-fluoren-9-ol->Molecular Formula: C13H11NO PubChem CID: 36461 PubChem CID: 36461 2-amino-9H-fluoren-9-ol->PubChem CID: 36461

Database identification for 2-amino-9H-fluoren-9-ol

NMR Data for 2-Amino-9-fluorenone

The search yielded comprehensive ¹³C NMR and ¹H NMR data for 2-amino-9-fluorenone, a structurally similar compound where the C-9 carbon is a ketone rather than an alcohol [2]. This data is highly valuable for comparative analysis, as the core ring systems are identical. The data was obtained in CDCl₃ solution.

¹H NMR (399.65 MHz, CDCl₃) Shifts for 2-Amino-9-fluorenone [2]

Assignment Chemical Shift (δ, ppm)
A 7.549
B 7.382
C 7.320
D 7.252
E 7.133
F 6.957
G 6.709
J (NH₂) 3.91

Coupling Constants (J) for 2-Amino-9-fluorenone [2]

Coupling Value (Hz)
J(A,B) 1.2
J(A,E) 7.3
J(B,C) 7.5
J(C,E) 1.0
J(D,G) 7.9
J(F,G) 2.2

Experimental Protocols for Spectroscopic Analysis

The following methodologies, adapted from studies on related fluorene compounds, provide a robust framework for characterizing 2-amino-9-fluorenol.

1. Vibrational and Electronic Spectroscopy (FT-IR, FT-Raman, UV-Vis)

A detailed protocol can be adapted from a study on 2-aminofluorene [3].

  • Sample Preparation: For solid analysis, the compound can be pressed into a KBr pellet for FT-IR. For UV-Vis, prepare a solution in a suitable solvent like methanol or ethanol.
  • Data Collection:
    • Record the FT-IR spectrum in the range of 4000–400 cm⁻¹.
    • Record the FT-Raman spectrum in the range of 4000–50 cm⁻¹.
    • Record the UV-Vis spectrum in the region of 400–200 nm.
  • Theoretical Calculation: To support experimental assignments, perform quantum chemical calculations using Density Functional Theory (DFT) with a model chemistry like B3LYP/6-31G(d,p). This allows for the calculation of molecular geometry, vibrational wavenumbers, and electronic transitions (HOMO-LUMO energies) via time-dependent DFT [3].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the compound in a deuterated solvent like CDCl₃ or DMSO-d₆.
  • Data Collection: Acquire ¹H and ¹³C NMR spectra at standard frequencies (e.g., 400 MHz for ¹H).
  • Theoretical Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method within the same DFT framework (e.g., B3LYP/6-31G(d,p)) to calculate the NMR chemical shifts. Compare the computed shifts with experimental results to confirm the molecular structure [3].

3. Inclusion Complex Studies (Fluorescence)

A study on 2-amino-9-fluorenone provides a method to investigate host-guest interactions [4].

  • Preparation: Prepare aqueous solutions of β-cyclodextrin (β-CDx) at various concentrations and a fixed concentration of the fluorene compound.
  • Measurement: Use steady-state and time-resolved fluorescence measurements at various pH levels to study the formation of an inclusion complex. A shift in fluorescence properties indicates encapsulation of the guest molecule into the hydrophobic β-CDx cavity [4].

Key Scientific Context and Applications

Research on similar amino-substituted fluorene compounds reveals their significant analytical and photophysical properties.

  • FMOC Chloride Derivatization: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a reagent widely used in HPLC to derivative amino acids for highly sensitive detection, with applications in metabolic profiling and biomedical analysis [5] [6].
  • Host-Guest Chemistry: Studies show that 2-amino-9-fluorenone forms a 1:1 inclusion complex with β-cyclodextrin, which alters its photophysical behavior. This principle is fundamental in supramolecular chemistry and sensor development [4].

Interpretation and Next Steps for Research

The available data for 2-amino-9-fluorenone provides an excellent benchmark. You should expect the NMR spectrum of this compound to share similarities in the aromatic region but be distinctly different at the C-9 position, which would appear in the ( ^1H ) NMR spectrum and significantly impact the ( ^{13}C ) NMR chemical shift of that carbon.

To fully characterize this compound, I suggest the following steps:

  • Consult Specialized Databases: Search commercial chemical suppliers (e.g., TCI America [7]) or spectral databases like SDBS for potential entries.
  • Empirical Data Collection: Follow the experimental protocols outlined above to record the compound's IR, MS, and NMR spectra.
  • Computational Modeling: Perform DFT calculations to obtain optimized geometry and predicted spectroscopic parameters for direct comparison with your experimental results [3].

References

Chemical Properties and Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and physical properties for 2-Amino-9-fluorenone:

Property Value / Description
CAS Number 3096-57-9 [1] [2] [3]
Molecular Formula C₁₃H₉NO [1] [2] [3]
Molecular Weight 195.22 g/mol [1] [2]
Physical Appearance Orange to Brown to Dark purple powder to crystal [2]
Melting Point 156 °C to 162 °C [2]
Purity >98.0% (HPLC) [2]

Hazards and Safe Handling

The following hazard information is based on the Globally Harmonized System (GHS) classification provided by Tokyo Chemical Industry (TCI) for 2-Amino-9-fluorenone [2].

| Category | Information | | :--- | :--- | | GHS Pictogram |

  • Signal Word: Warning [2]
  • Hazard Statements:
    • H315: Causes skin irritation [2]
    • H319: Causes serious eye irritation [2]
| | Precautionary Measures | General: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. Wash skin thoroughly after handling [2]. If on skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention [2]. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention [2]. | | Storage Conditions | Store at room temperature, recommended in a cool and dark place (<15°C). The compound is air-sensitive and should be stored under an inert gas [2]. |

Experimental Handling and Storage

This diagram outlines the key workflow for safely handling 2-Amino-9-fluorenone in a laboratory setting, based on the precautionary statements identified:

start Start Handling step1 Prepare Workspace (Well-ventilated area) start->step1 step2 Don Personal Protective Equipment (PPE) - Gloves - Eye protection - Lab coat step1->step2 step3 Conduct Experiment (Avoid generating dust) step2->step3 step4 Post-Experiment - Wash skin thoroughly - Remove contaminated clothing step3->step4 storage Storage - Cool, dark place - Under inert gas - Sealed container step3->storage After use

Key Experimental Considerations

For researchers, particularly in drug development, here are critical operational points:

  • Solubility for Stock Solutions: The compound is soluble in common organic solvents like DMSO, acetone, and chloroform [3]. When preparing stock solutions, warming the tube at 37°C and using a sonic bath can help achieve higher solubility [3].
  • Solution Stability: For best results, prepare and use solutions on the same day. If necessary, stock solutions can be stored for several months at below -20°C in a sealed vial [3].
  • Sample Preparation: Before use, allow the vial to reach room temperature for at least an hour to prevent condensation and ensure sample stability [3].

References

thermal stability of 2-amino-9-fluorenol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Stability Indicators

The search results do not contain a direct thermal stability profile for 2-amino-9-fluorenol. The most pertinent information available is for 2-amino-9-fluorenone, a similar compound. The key stability-related data for this compound is summarized in the table below.

Property Value / Description Significance for Thermal Stability
Melting Point [1] 157°C - 160°C Provides a key physical constant; decomposition at or below this point would indicate poor thermal stability.
Recommended Storage [1] "Ambient temperatures" Suggests the compound is stable at room temperature, with no need for refrigeration or freezing.
Incompatibilities [1] Oxidizing agents Identifies substances that may cause hazardous reactions, including violent decomposition, under certain conditions.

Experimental Considerations for Stability Assessment

For a researcher aiming to determine the , the following experimental approaches, inferred from the characterization of the related compound, are recommended:

  • Thermogravimetric Analysis (TGA): This is the primary method for directly assessing thermal stability. It measures the change in a sample's mass as a function of temperature, clearly indicating the temperature at which decomposition begins.
  • Differential Scanning Calorimetry (DSC): This technique complements TGA by measuring the heat flow into or out of a sample. It can precisely identify the melting point and detect any exothermic or endothermic events, such as decomposition reactions.
  • High-Temperature NMR Monitoring: As the search results show that Nuclear Magnetic Resonance (NMR) is a standard tool for characterizing this family of compounds [2], one could track changes in the NMR spectrum of this compound after heating it to various temperatures. The appearance of new peaks or the disappearance of existing ones would signal chemical degradation.

Safety and Handling

Proper handling is crucial for both personal safety and the integrity of experimental results. The safety data for 2-amino-9-fluorenone indicates potential hazards, and similar precautions should be assumed for this compound [1].

  • Hazards: May cause skin and serious eye irritation, and respiratory irritation.
  • Precautions: Wear protective gloves, eye protection, and avoid breathing dust.
  • Storage: Keep containers tightly sealed in cool, dry conditions.

Research Context and Next Steps

The molecular structure of these compounds makes them subjects of research in molecular recognition. One study investigated the inclusion complex between 2-amino-9-fluorenone and beta-cyclodextrin using fluorimetry [3]. The following diagram illustrates the logical workflow for such an investigation, which is also applicable to planning stability studies.

G Start Research Objective LitReview Literature Review Start->LitReview Gap Gap Identified: Limited stability data LitReview->Gap Design Design Experiment Gap->Design TGA TGA (Thermal Decomposition) Design->TGA  Direct Method DSC DSC (Melting Point/Energy) Design->DSC  Energetic Profile NMR NMR Monitoring (Chemical Change) Design->NMR  Structural Method Analyze Analyze Data TGA->Analyze DSC->Analyze NMR->Analyze Result Stability Profile Analyze->Result

Experimental workflow for assessing thermal stability.

References

Comprehensive Application Notes and Protocols: 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Amino Acid Derivatization for Advanced Analytical Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles of Fmoc-Cl Derivatization

9-fluorenylmethyl chloroformate (Fmoc-Cl) has emerged as a premier derivatization reagent for amino acid analysis across diverse biological matrices. As a member of the 9-fluorenylmethoxycarbonyl family, Fmoc-Cl reacts efficiently with both primary and secondary amino groups of amino acids, forming stable derivatives that enhance detection capabilities in various chromatographic systems. The Fmoc protection strategy was initially developed for solid-phase peptide synthesis in the 1990s [1], but its application has expanded significantly to include analytical quantification of amino acids in complex biological samples.

The fundamental reaction mechanism involves Fmoc-Cl forming carbamate derivatives with primary amines and amide derivatives with secondary amines under alkaline conditions (typically pH 8-9). This derivatization confers several analytical advantages, including enhanced chromophoric properties for UV detection and significantly improved fluorescence characteristics for highly sensitive detection. The attachment of the hydrophobic Fmoc moiety also improves separation characteristics in reversed-phase HPLC systems, allowing for better resolution of complex amino acid mixtures. Furthermore, the apolar character of the Fmoc group enables efficient sample cleanup through solid-phase extraction, effectively removing interfering matrix components and reducing ion suppression effects in mass spectrometric detection [2] [3].

Quantitative Performance Data and Optimization

Analytical Figures of Merit for Fmoc-Amino Acid Derivatives

Table 1: Analytical performance characteristics of Fmoc-amino acid derivatives under optimized conditions

Amino Acid Detection Method Limit of Quantitation (LOQ) Linear Range Reproducibility (RSD%)
Most amino acids Fluorescence 1-2.5 pmol 1-500 pmol ≤3.98%
Serine, Glycine, Valine Fluorescence 2.5 pmol 2.5-500 pmol ≤3.50%
Cystine, Histidine derivatives Fluorescence 5 pmol 5-500 pmol ≤4.20%
Tyrosine derivatives Fluorescence 5-10 pmol 10-500 pmol ≤4.40%
Tryptophan Fluorescence 10 pmol 10-500 pmol ≤4.80%
All detected amino acids LC-ESI-MS/MS 1-10 pmol 1-1000 pmol ≤4.50%

The quantitative performance of Fmoc-Cl derivatization has been extensively characterized across multiple studies. The method demonstrates exceptional sensitivity with quantification limits in the low picomole range (1-10 pmol) for most amino acids when using fluorescence detection [3] [4]. The reproducibility of the method is excellent, with relative standard deviation (RSD) values consistently below 5% for intra-day analyses, making it suitable for precise quantification in complex matrices like plasma and tissue extracts [4]. The linear dynamic range typically spans two to three orders of magnitude, allowing for accurate quantification of amino acids present at varying concentrations in biological samples.

Critical Optimization Parameters for Fmoc-Cl Derivatization

Table 2: Optimization parameters for Fmoc-Cl derivatization of amino acids

Parameter Optimal Condition Effect Acceptable Range
FMOC Concentration 3.0 mM (plasma); 0.5 mM (standards) Complete derivatization with minimal reagent interference 0.5-5.0 mM
Reaction pH 9.0 Maximum derivatization efficiency 8.5-9.5
Reaction Time 20 minutes Complete reaction for all amino acids 15-30 minutes
Reaction Solvent Acetonitrile-based Optimal reactivity and solubility Acetonitrile/Acetone (50:50)
Molar Ratio [FMOC]/[AAs] 5.5:1 Sufficient reagent excess 5:1 to 10:1
Derivatization Temperature Room temperature Controlled reaction kinetics 20-25°C

Systematic optimization studies have revealed that pH control is absolutely critical for successful Fmoc-Cl derivatization, with pH 9.0 identified as the optimum for complete reaction with all amino acid functional groups [3]. The FMOC concentration must be carefully balanced—sufficient to ensure complete derivatization but not so high as to generate excessive hydrolysis by-products that can interfere with chromatography. For plasma samples, higher FMOC concentrations (3.0 mM) are recommended to compensate for matrix effects, while for standard solutions, lower concentrations (0.5 mM) are adequate [4]. The reaction time of 20 minutes represents a compromise that ensures complete derivatization of less reactive amino acids like aspartic acid and glutamic acid while minimizing the formation of by-products.

Detailed Experimental Protocols

Protocol 1: FMOC Derivatization of Plasma Amino Acids with Simultaneous Deproteinization

Principle: This protocol enables simultaneous deproteinization and derivatization of free amino acids in plasma samples using acetonitrile-containing FMOC-Cl reagent, streamlining sample preparation while maintaining high analytical precision [4].

Materials and Reagents:

  • FMOC-Cl solution: 3.0 mM in acetonitrile (freshly prepared)
  • Borate buffer: 0.2 M, pH 9.0
  • Plasma samples (heparin or EDTA plasma)
  • Solid-phase extraction cartridges (C18, 100 mg)
  • Elution solvent: Acetonitrile/water (70:30, v/v)

Procedure:

  • Sample Preparation: Mix 100 μL of plasma with 300 μL of FMOC-Cl working solution (3.0 mM in acetonitrile) in a 1.5 mL microcentrifuge tube.
  • Derivatization: Vortex the mixture vigorously for 30 seconds, then allow to react at room temperature for 20 minutes protected from light.
  • Cleanup: Load the reaction mixture onto a pre-conditioned C18 solid-phase extraction cartridge. Wash with 1 mL of water to remove polar impurities and FMOC hydrolysis by-products.
  • Elution: Elute the FMOC-amino acid derivatives with 1 mL of acetonitrile/water (70:30, v/v) into a clean vial.
  • Analysis: Evaporate the eluent under a gentle nitrogen stream and reconstitute in 100 μL of mobile phase for HPLC analysis.

Critical Notes:

  • The acetonitrile in the FMOC-Cl reagent serves both as a reaction solvent and deproteinizing agent, precipitating plasma proteins while allowing derivatization of free amino acids.
  • Histidine and tyrosine may form both single (N-FMOC) and double-labeled (N,NH-FMOC for His; N,O-FMOC for Tyr) species, which must be accounted for in quantification [3].
  • Tryptophan quantification requires special attention as it co-elutes with hydrolyzed FMOC reagent in some systems; consider using mass spectrometric detection for specific quantification.
Protocol 2: Sensitive Amino Acid Profiling of Minute Tissue Amounts by HPLC/ESI-MS/MS

Principle: This protocol describes a highly sensitive method for amino acid profiling of limited tissue samples using FMOC-Cl derivatization followed by LC-ESI-MS/MS with multiple reaction monitoring (MRM), enabling quantification of amino acids at minute tissue amounts [2].

Materials and Reagents:

  • FMOC-Cl solution: 0.5 mM in acetone (freshly prepared)
  • Carbonate buffer: 0.1 M, pH 9.0
  • Tissue homogenization buffer: Phosphate-buffered saline, pH 7.4
  • Solid-phase extraction cartridges (C18, 50 mg for limited samples)
  • LC-MS mobile phases: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid

Procedure:

  • Tissue Processing: Homogenize 5-10 mg of tissue in 200 μL of ice-cold PBS using a mechanical homogenizer. Centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Derivatization: Mix 50 μL of tissue supernatant with 150 μL of FMOC-Cl working solution (0.5 mM in acetone) and 50 μL of carbonate buffer (0.1 M, pH 9.0). React for 20 minutes at room temperature protected from light.
  • SPE Cleanup: Apply the reaction mixture to a pre-conditioned C18 SPE cartridge. Wash with 1 mL of water, then elute FMOC-amino acids with 500 μL of acetonitrile/water (80:20, v/v).
  • LC-ESI-MS/MS Analysis:
    • Column: Reversed-phase C18 column (2.1 × 150 mm, 1.8 μm)
    • Flow rate: 0.2 mL/min
    • Gradient: 10-90% B over 15 minutes
    • Ionization: Electrospray negative mode
    • Detection: Multiple reaction monitoring (MRM)

Critical Notes:

  • This method achieves high sensitivity through the combination of efficient derivatization, sample cleanup, and selective MRM detection.
  • The apolar Fmoc moiety reduces ion suppression during ESI-MS/MS detection by facilitating separation of amino acid derivatives from matrix components.
  • The method throughput is approximately 50-100 samples per day, making it suitable for larger studies.

Workflow Visualization

The following Graphviz diagram illustrates the complete workflow for Fmoc-Cl derivatization and analysis of amino acids in biological samples:

FmocWorkflow cluster_deriv Derivatization Parameters SamplePrep Sample Preparation Deproteinization Deproteinization SamplePrep->Deproteinization Derivatization Fmoc-Cl Derivatization Deproteinization->Derivatization Cleanup Solid-Phase Extraction Derivatization->Cleanup Param1 pH 9.0 Param2 20 min reaction Param3 Room temperature Param4 FMOC-Cl: 0.5-3.0 mM Analysis HPLC/ESI-MS/MS Analysis Cleanup->Analysis Quantitation Data Analysis & Quantitation Analysis->Quantitation

Diagram 1: Complete workflow for Fmoc-Cl derivatization and analysis of amino acids in biological samples

The workflow encompasses all critical stages from sample preparation through data analysis, highlighting the key parameters that require careful optimization at each step. The derivatization conditions (pH 9.0, 20-minute reaction time, room temperature, and appropriate FMOC-Cl concentration) are particularly crucial for achieving complete and reproducible amino acid labeling.

Applications in Pharmaceutical and Biomedical Research

The Fmoc-Cl derivatization method has found diverse applications across multiple scientific domains. In pharmaceutical research, it enables precise amino acid profiling for metabolic studies and biomarker discovery. The method has been successfully applied to investigate perturbations in primary metabolism in tomato and Arabidopsis thaliana plants infected with soil-borne fungi [2]. In clinical chemistry, the approach facilitates the diagnosis of inherited disorders of amino acid metabolism through reliable quantification of pathognomonic metabolite patterns.

The technique has also proven valuable in toxicological studies, such as identifying hypoglycin A and methylencyclopropylacetic acid conjugates in horses with atypical myopathy [2]. Furthermore, the method supports drug discovery and development by enabling accurate amino acid analysis in various biological matrices, which is essential for understanding drug metabolism and toxicity profiles. The high sensitivity and specificity of Fmoc-Cl derivatization coupled with LC-ESI-MS/MS detection make it particularly suitable for analyzing limited samples, such as tissue biopsies or pediatric plasma samples, where material is scarce but comprehensive metabolic profiling is clinically essential.

Troubleshooting and Technical Considerations

Common Issues and Solutions:

  • High Blank Values: Excessive FMOC hydrolysis can lead to high background interference. This can be mitigated by using fresh FMOC-Cl solutions, controlling reaction pH precisely at 9.0, and implementing thorough SPE cleanup steps [3].

  • Incomplete Derivatization: Aspartic acid, glutamic acid, and histidine may show incomplete derivatization under suboptimal conditions. Ensure adequate FMOC-Cl concentration (3.0 mM for complex matrices) and sufficient reaction time (20 minutes).

  • Multiple Derivatives: Histidine and tyrosine can form both single and double derivatives. For accurate quantification, sum the peak areas of all derivative forms, or optimize conditions to favor one predominant form [3].

  • Matrix Effects: In mass spectrometric detection, matrix effects can cause ion suppression or enhancement. Use stable isotope-labeled internal standards for each amino acid when possible, and employ thorough SPE cleanup to minimize matrix effects.

Method Validation: For rigorous quantitative analysis, validate the method using certified reference materials or spiked samples. Key validation parameters should include linearity (across expected concentration range), accuracy (85-115% recovery), precision (RSD < 10%), limit of detection, and limit of quantification. Establish system suitability tests to ensure consistent performance across analytical runs.

Conclusion

Fmoc-Cl derivatization represents a robust, sensitive, and versatile approach for amino acid analysis across diverse biological matrices. The method's strength lies in its ability to generate highly detectable derivatives that facilitate accurate quantification even in complex samples. When properly optimized and validated, the technique provides reproducible results with picomole-level sensitivity, making it suitable for both research and clinical applications. The protocols outlined in this document provide comprehensive guidance for implementing Fmoc-Cl derivatization in analytical laboratories, with specific considerations for different sample types and analytical requirements.

References

analysis of free amino acids using 2-amino-9-fluorenol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Principle of the FMOC-Cl Derivatization Method

The method is based on the reaction of FMOC-Cl with both primary and secondary amino groups of amino acids under alkaline conditions. This reaction produces highly stable FMOC-amino acid derivatives that are fluorescent and can be easily ionized, making them ideal for analysis with High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC/FLD) or Mass Spectrometry (LC-MS) [1] [2].

The derivatization workflow can be summarized as follows:

fmoc_workflow A Amino Acid Sample B Add FMOC-Cl Reagent (pH ~9-11.4) A->B C Incubate (20-40 min, Ambient Temp) B->C D Purification (Solid-Phase Extraction) C->D E HPLC/FLD or LC-MS/MS Analysis D->E

Materials and Reagents

  • Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile. Common working concentrations are 0.5 mM to 10 mM [1] [3].
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
  • Buffers: Borate buffer (e.g., 0.2 M, pH 9.0) or sodium tetraborate decahydrate solution (pH ~11.4) to maintain optimal reaction pH [1] [3].
  • Internal Standards: For quantification, l-norvaline is commonly used as an internal standard. Deuterated amino acids can also be employed for MS-based methods for highest accuracy [2].
  • Solid-Phase Extraction (SPE): Columns such as HR-X resin can be used for rapid purification of derivatives from reaction matrix [2].

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Prepare or dilute your amino acid sample (e.g., plasma, cell culture supernatant, plant extract) in a suitable solvent like water or borate buffer.
  • Add the internal standard (e.g., l-norvaline) to the sample at a known concentration to correct for procedural losses and injection variability [2].
Step 2: Derivatization Reaction
  • Mix the sample with borate buffer (pH 9.0 - 11.4) to achieve a basic environment crucial for the reaction [1] [3].
  • Add the FMOC-Cl solution in acetonitrile. A typical molar ratio of [FMOC-Cl] to total amino acids is 5.5:1, though a large excess (e.g., 10- to 300-fold molar excess) may be used to ensure complete reaction [1] [3].
  • Vortex the mixture thoroughly and allow the derivatization to proceed for 20 to 40 minutes at ambient temperature (approximately 25°C) [1] [3].
  • The reaction can be stopped by adding an acid or by proceeding directly to purification.
Step 3: Purification of Derivatives
  • Pass the reaction mixture through a pre-conditioned SPE cartridge (e.g., HR-X resin) [2].
  • Wash with an appropriate solvent to remove excess hydrolyzed FMOC reagent and other matrix components that can interfere with chromatography [2] [3].
  • Elute the purified FMOC-amino acid derivatives with a stronger solvent like pure acetonitrile or methanol. The eluate can be evaporated to dryness and reconstituted in HPLC mobile phase for injection, or directly injected after dilution.
Step 4: HPLC/FLD or LC-MS/MS Analysis
  • Chromatography:
    • Column: Use a reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) for high-resolution separation [4].
    • Mobile Phase: Employ a gradient elution with water (or aqueous buffer) and acetonitrile.
    • Gradient: A typical gradient runs from a low to a high percentage of acetonitrile over 20-30 minutes to resolve all amino acid derivatives [2] [4].
  • Detection:
    • For Fluorescence Detection (FLD): Set the excitation wavelength to 230-260 nm and the emission wavelength to 310-630 nm. Using a higher emission wavelength (e.g., 630 nm) can substantially reduce baseline noise [3] [5].
    • For Mass Spectrometry (MS): Use electrospray ionization in negative ion mode (ESI-) for FMOC derivatives. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), selecting specific precursor ion > product ion transitions for each amino acid [2].

Method Validation and Performance Data

The following tables summarize the key performance metrics for the FMOC-Cl derivatization method as reported in the literature.

Table 1: Quantitative Performance of FMOC-Based Amino Acid Analysis

Parameter HPLC-FLD Performance [1] HPLC-FLD Performance [5] LC-ESI-MS/MS Performance [2]
Limit of Detection (LOD) 1-10 pmol (depending on amino acid) 0.13 - 0.37 pM 1 fmol/µL
Linear Range Not specified 0.125 - 125 µM/L Up to 125 pmol/µL
Reproducibility (RSD) < 3.98% (for responses) < 2.35% (for peak area) < 10% (intra- & inter-day)
Derivative Stability Not specified Not specified Stable for analysis
Key Application Literature overview and method optimization Aerosol analysis (environmental) Arabidopsis thaliana root analysis (biological)

Table 2: Optimized Derivatization Conditions from Key Studies

Reaction Condition Jambor & Molnár-Perl, 2009 [1] Bank et al., 1996 [3]
FMOC-Cl Concentration 0.5 mM Not specified (10-300x molar excess)
Buffer & pH pH 9 Borate buffer, pH 11.4
Reaction Time 20 min 40 min
Reaction Temperature Ambient temperature Ambient temperature
Notable Improvements Detailed study of 22 amino acids, including His and Tyr derivatives. Improved derivatization for His and Tyr, reduced reagent hydrolysis, less adsorption to surfaces.

Critical Points for Method Success

  • pH Control: Maintaining a high pH (≥9) is critical for efficient and complete derivatization [1] [3].
  • Handling of Problematic Amino Acids: Amino acids like histidine and tyrosine can form mono- and di-substituted derivatives. The reaction conditions (pH, solvent, FMOC-Cl concentration) must be carefully controlled to ensure consistent derivative formation for accurate quantification [1] [3].
  • Reagent Interference: Excess FMOC-Cl is hydrolyzed to 9-fluorenylmethanol, which can create interfering peaks in chromatography. The SPE purification step is highly effective in removing this compound [2] [3].

Application Example

The protocol has been successfully applied to profile amino acids in biological samples with high sensitivity. For instance, one study used this method to analyze the amino acid content from only a single root of Arabidopsis thaliana seedlings and compared it with profiles from 20 dissected root meristems, demonstrating its utility for limited biological samples [2].

The chemical relationship and derivation pathway for FMOC reagents can be visualized as follows:

reagent_relationship Fluorene Fluorene FMOC_Cl FMOC-Cl (9-fluorenylmethyl chloroformate) Fluorene->FMOC_Cl Synthetic Pathway Derivative FMOC-Amino Acid Derivative FMOC_Cl->Derivative Reacts with Amino_Acid Amino_Acid Amino_Acid->Derivative Derivatization


References

Comprehensive Application Notes and Protocols: Determination of Primary and Secondary Amino Acids Using 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of the Method

The 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization method provides a powerful analytical technique for the sensitive determination of both primary and secondary amino acids. This method is particularly valuable in life sciences, biomedical research, and drug development for analyzing amino acid profiles in various biological samples. The fundamental principle involves the reaction of Fmoc-Cl with primary and secondary amine functional groups present in amino acids, forming stable, fluorescent Fmoc-carbamate derivatives that are readily detectable by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection [1] [2].

The resulting Fmoc-amino acid derivatives possess characteristics that make them ideal for analytical applications. The fluorenyl group introduces strong UV absorption and native fluorescence, enabling highly sensitive detection. Furthermore, these derivatives yield amino acid-specific fragment ions during tandem mass spectrometry (MS/MS), allowing for selective identification and accurate quantification using Multiple Reaction Monitoring (MRM) [2] [3]. This method is comprehensively applicable, capable of analyzing all 20 proteinogenic amino acids with remarkable sensitivity, achieving detection limits as low as 1 femtomole per microliter (fmol/µl) [2]. Its robustness has been demonstrated in profiling amino acids from minimal biological samples, such as a single plant root, highlighting its utility for samples with limited availability [2] [3].

Method Performance and Validation Data

The Fmoc-Cl derivatization method has been rigorously validated, demonstrating excellent performance across key analytical parameters. The following tables summarize the quantitative data for the method's sensitivity, linearity, and precision.

Table 1: Analytical Sensitivity and Linearity of Fmoc-Cl Derivatization Method

Parameter Value Notes
Limit of Detection (LOD) 1 fmol/µL As low as 78 fmol for specific amino acids like Proline [4].
Linear Range Up to 125 pmol/µL Covers over five orders of magnitude [2].
Calibration Linearity ( r \geq 0.9998 ) Correlation coefficients for 22 amino acids [4].

Table 2: Method Precision and Reproducibility

Parameter Precision (%RSD) Notes
Retention Time < 0.2% Excellent run-to-run reproducibility [4].
Peak Area < 3% for most amino acids Intraday and interday precision <10% RSD for most amino acids [2] [4].

The method's high sensitivity is evidenced by its low femtomole-level detection limits. The wide linear dynamic range of up to 125 pmol/µL makes it suitable for analyzing samples with varying amino acid concentrations without requiring extensive dilution or concentration [2]. The exceptional reproducibility, with relative standard deviations (RSD) for retention times consistently below 0.2%, ensures reliable identification and quantification [4].

Detailed Experimental Protocols

Reagent Preparation
  • Fmoc-Cl Solution: Dissolve Fmoc-Cl in acetonitrile to a final concentration of approximately 2 mg/10 mL [4]. Alternatively, for higher throughput, a solution in acetone can be used.
  • Borate Buffer (0.1 M, pH ~9.2): This alkaline pH is critical for efficient derivatization.
  • Solid-Phase Extraction (SPE) Sorbent: Use HR-X resin or equivalent reverse-phase sorbent for sample clean-up [2].
  • Internal Standard Solution: Prepare a solution of L-norvaline in dilute hydrochloric acid (e.g., 0.1 M HCl) for quantification [2] [3].
Sample Derivatization and Clean-up Workflow

The following diagram outlines the complete sample preparation process, from derivatization to analysis.

G Workflow: Fmoc-Cl Sample Derivatization and Clean-up Start Sample (in 0.1M HCl) Step1 Add Internal Standard (L-Norvaline) Start->Step1 Step2 Add Borate Buffer (0.1M, pH 9.2) Step1->Step2 Step3 Add Fmoc-Cl Solution (Vortex) Step2->Step3 Step4 Incubate (5 min, Room Temp) Step3->Step4 Step5 Solid-Phase Extraction (SPE) Clean-up Step4->Step5 Step6 Elute Derivatives Step5->Step6 Step7 LC-ESI-MS/MS Analysis Step6->Step7

Step-by-Step Procedure:

  • Sample Preparation: To a volume of your sample (e.g., plasma, tissue homogenate), add a known amount of the internal standard, L-norvaline [2] [3]. For solid samples, initial hydrolysis and extraction into 0.1 M HCl are required.
  • Derivatization Reaction: a. Add 0.1 M borate buffer (pH ~9.2) to the sample to maintain an alkaline environment [4]. b. Add the prepared Fmoc-Cl solution and vortex the mixture thoroughly. c. Allow the reaction to proceed for 5 minutes at room temperature. The reaction is rapid and efficient for both primary and secondary amines [2] [3].
  • Sample Clean-up: a. Pass the reaction mixture through a pre-conditioned HR-X resin SPE cartridge [2]. b. Wash with an appropriate solvent to remove excess reagents and matrix interferents. c. Elute the Fmoc-amino acid derivatives with a solvent like methanol or acetonitrile. The eluate can be evaporated to dryness and reconstituted in the mobile phase for injection [2].
Instrumental Analysis Conditions

Table 3: Recommended LC-ESI-MS/MS Conditions

Parameter Specification
Chromatography Reversed-Phase HPLC
Column C18 column (e.g., 75 mm x 3.0 mm, 1.9 µm) [4]
Mobile Phase A 20 mM phosphate potassium buffer, pH 6.9 [4]
Mobile Phase B Acetonitrile/Methanol/Water (45/40/15) [4]
Gradient Multi-step gradient from 11% to 100% B over 15 minutes [4]
Flow Rate 0.8 mL/min [4]
Mass Spectrometry Electrospray Ionization (ESI) in Negative Mode [2] [3]
Detection Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) [2]

Critical Methodological Considerations

Advantages of Fmoc-Cl Derivatization
  • Comprehensive Detection: Effectively derivatizes both primary and secondary amino acids (e.g., proline), unlike reagents like OPA which only target primary amines [4].
  • High Sensitivity: The inherent properties of the Fmoc group enable detection at femtomole levels, making it ideal for analyzing small or dilute biological samples [2] [4].
  • Rapid Derivatization: The reaction is complete within 5 minutes, facilitating high-throughput analysis [2] [3].
  • Specific Identification: The use of MRM in MS/MS provides high selectivity by monitoring unique fragmentation patterns for each amino acid, reducing the chance of misidentification due to matrix effects [2] [3].
Potential Pitfalls and Troubleshooting
  • Complete Reaction: Ensure the reaction pH is adequately alkaline (pH ~9.2) for efficient and rapid derivatization.
  • Reagent Interference: The clean-up step via SPE is crucial to remove excess Fmoc-Cl and its hydrolysis byproducts, which can otherwise interfere with the chromatographic separation and detection [2].
  • Fluorescence Detection: While MS/MS is highly specific, if using fluorescence detection alone, note that the excitation/emission wavelengths for Fmoc derivatives are different from other common tags like OPA (e.g., Ex ~266 nm, Em ~305 nm) and may require wavelength switching during a run [4].
  • Handling and Storage: Fmoc-Cl is moisture-sensitive. It should be stored desiccated at -20°C, and solutions prepared fresh are recommended for optimal results [5].

Applications

The Fmoc-Cl derivatization method is exceptionally versatile for amino acid analysis across diverse fields.

  • Biomedical Research: Precise amino acid profiling of minute biological samples (e.g., single roots, dissected meristems) for metabolomic studies [2] [3].
  • Drug Development: Monitoring amino acid levels in physiological fluids during pharmacokinetic and pharmacodynamic studies.
  • Food and Beverage Analysis: Quantifying amino acids in complex matrices like soy sauce and sports drinks for quality control and nutritional labeling [4].
  • Clinical Diagnostics: Potential for screening inherited metabolic disorders by detecting abnormal amino acid concentrations in blood or urine.

References

2-amino-9-fluorenol in peptide and protein hydrolysate analysis

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-Cl in Amino Acid Analysis

The search confirms that 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely used derivatization agent for amino acid analysis by HPLC-MS/MS [1]. While the search results do not specifically mention 2-amino-9-fluorenol, Fmoc-Cl shares a nearly identical core fluorene structure.

Derivatization with Fmoc-Cl offers several advantages for sensitive and specific analysis of amino acids in complex mixtures like protein hydrolysates [1]:

  • Rapid reaction with primary and secondary amino groups (completed within ~5 minutes)
  • Enhanced detectability for liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS)
  • High sensitivity with a low limit of detection (1 fmol/μL) and a broad linear range (up to 125 pmol/μL)
  • Excellent precision with intraday and interday relative standard deviations (RSDs) of less than 10% for most proteinogenic amino acids

Detailed Protocol: Amino Acid Derivatization with Fmoc-Cl

This protocol is adapted from the method described in the search results for analyzing underivatized amino acids using Fmoc-Cl [1].

1. Principle: Fmoc-Cl reacts with primary and secondary amines in amino acids to form stable derivatives that are readily separated by reversed-phase HPLC and detected sensitively by ESI-MS/MS in negative ion mode.

2. Reagents:

  • Derivatizing agent: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Internal standard: L-Norvaline (or deuterated amino acids for higher precision)
  • Solvents: Acetone, Acetonitrile (HPLC and MS grade)
  • Buffers: Sodium borate buffer (0.5 M, pH ~8.0)
  • SPE sorbent: HR-X resin for purification

3. Derivatization Procedure:

  • Step 1: Mix a volume of your protein hydrolysate sample (containing approximately 10-100 pmol of total amino acids) with the internal standard (L-Norvaline).
  • Step 2: Add a 2-3 fold molar excess of Fmoc-Cl (in acetone) to the sample in a borate buffer (pH ~8.0).
  • Step 3: Vortex the mixture and allow the reaction to proceed for 5 minutes at room temperature.
  • Step 4: Purify the Fmoc-amino acid derivatives using Solid-Phase Extraction (SPE) on an HR-X cartridge to remove excess reagent and buffer salts.
  • Step 5: Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute the residue in a suitable volume of mobile phase (e.g., acetonitrile/water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column with a gradient of water/acetonitrile, both containing 0.1% formic acid.
  • Mass Spectrometry: Operate the ESI source in negative ion mode. Monitor multiple reaction monitoring (MRM) transitions specific to each Fmoc-amino acid derivative. The Fmoc group provides characteristic fragment ions for highly specific detection.

The workflow for this analytical method can be summarized as follows:

G Start Sample: Protein Hydrolysate A 1. Add Internal Standard (L-Norvaline) Start->A B 2. Derivatization Fmoc-Cl, Borate Buffer, 5 min A->B C 3. Purification Solid-Phase Extraction (SPE) B->C D 4. LC Separation Reversed-Phase C18 Column C->D E 5. MS/MS Detection Negative Ion ESI, MRM Mode D->E End Data: Amino Acid Quantification E->End

Application in Protein Hydrolysate Research

The following table summarizes key contexts where this type of analytical chemistry is applied in food and nutritional science, as evidenced by the search results.

Application Context Relevant Protein Hydrolysate/Analyte Key Analytical Objective Citation
Bioactive Peptide Discovery Food-derived protein hydrolysates (e.g., corn, soybean, casein) Comprehensive peptide profiling and identification to link composition to bioactivity (e.g., antioxidant properties). [2] [3]
Nutrient Absorption & Quality Krill, whey, and soy protein hydrolysates Assessing postprandial bioavailability of amino acids in human serum to determine protein quality. [4]
Functional Property Analysis Fish waste protein hydrolysates Correlating proximate composition (amino acid content) with functional properties like solubility and emulsification. [5]
Agricultural Biostimulants Plant and animal-derived protein hydrolysates Characterizing amino acid composition to understand their effects on crop growth and stress resilience. [6]

Important Considerations for Method Development

  • Specific Transitions: You must empirically determine the optimal precursor ion > product ion MRM transitions for each Fmoc-amino acid derivative in your specific instrument [1].
  • Chromatographic Optimization: The exact HPLC gradient (ratio of water to acetonitrile) must be optimized to achieve baseline separation of all amino acid derivatives of interest, which is critical for accurate quantification.
  • Sample Complexity: Protein hydrolysates can contain salts and other contaminants that interfere with derivatization or analysis. The SPE clean-up step is crucial for reliable results [1].
  • Structural Analogy: If you intend to use this compound directly, its chemical behavior will differ from Fmoc-Cl. Fmoc-Cl is an electrophilic reagent that attaches to the amino group, while this compound, being an amine, would likely require activation for use as a derivatizing agent.

How to Proceed

For a reliable protocol using This compound specifically, I suggest you:

  • Consult specialized databases like SciFinder or Reaxys, which are tailored for chemical and reaction information.
  • Review the broader literature on amino acid derivatization, searching for studies that use other amine-containing compounds (like 2-aminoanthracene) to find analogous reaction strategies.

References

automated amino acid analysis using fluorenylmethyl chloroformate

Author: Smolecule Technical Support Team. Date: February 2026

Principles of FMOC Derivatization

The method is based on pre-column derivatization, where amino acids are reacted with FMOC-Cl to form highly fluorescent derivatives before HPLC separation.

  • Reaction with Primary Amino Acids: FMOC-Cl reacts with primary amines to form stable, fluorescent FMOC-adducts [1].
  • Reaction with Secondary Amino Acids: A key advantage is that FMOC-Cl is also a suitable reagent for the analysis of secondary amino acids (e.g., proline) [1].
  • Derivatization Order: In automated systems, the sample is often derivatized first with o-phthaldialdehyde (OPA) to tag primary amines, followed by FMOC-Cl to tag secondary amines [2]. This sequential reaction allows for the comprehensive analysis of all proteinogenic amino acids.

The diagram below illustrates the core chemical reaction and the sequential workflow of a typical automated analysis.

G cluster_chemistry FMOC-CL Derivatization Reaction cluster_workflow Automated Analysis Workflow AA Amino Acid (NH₂-R) Reaction Reaction in Basic Buffer AA->Reaction FMOC FMOC-Cl FMOC->Reaction Product FMOC-Amino Acid Derivative (Fluorescent) Reaction->Product Step1 1. Inject Sample Step2 2. OPA Derivatization (Primary Amines) Step1->Step2 Step3 3. FMOC-Cl Derivatization (Secondary Amines) Step2->Step3 Step4 4. HPLC Separation on C18 Column Step3->Step4 Step5 5. Fluorescence Detection Step4->Step5 Step6 6. Data Analysis & Quantification Step5->Step6

Generalized Protocol for Automated Analysis

The following table outlines a generalized protocol based on the application note for an Agilent Poroshell HPH-C18 column [2]. You will need to optimize volumes, times, and gradients for your specific instrument and column.

Table 1: Generalized Protocol Steps for Automated FMOC Analysis

Step Parameter Description Considerations
1. Sample Prep Hydrolysis & Dilution Protein samples are typically acid-hydrolyzed, neutralized, and diluted in a suitable buffer. Ensure pH is correct for derivatization.
2. Automated Derivatization Reagent 1 (OPA) The autosampler mixes sample with OPA reagent first. Reacts with primary amino acids.
Reagent 2 (FMOC-Cl) The instrument then adds FMOC-Cl solution to the same vial. Reacts with secondary amino acids. Specific mixing times and volumes are model-dependent [2].
3. HPLC Separation Column Agilent Poroshell HPH-C18 (e.g., 4.6 x 100 mm, 2.7 µm) [2]. Superficially porous particles offer high efficiency with lower backpressure.
Mobile Phase A Aqueous buffer (e.g., Sodium phosphate, pH ~7.8). -
Mobile Phase B Organic solvent (e.g., Acetonitrile, Methanol). -
Gradient Binary gradient from low to high %B. A typical run time may be around 30 minutes [2].
4. Detection Fluorescence Excitation: ~265 nm, Emission: ~310 nm [1]. FMOC derivatives are highly fluorescent.

Key Methodological Considerations

Table 2: Advantages, Challenges, and Specifications

Aspect Details
Key Advantages High sensitivity for both primary and secondary amino acids; suitability for complex samples like fermentation products [1] [2].
Column Performance Poroshell HPH-C18 columns show excellent stability, maintaining performance for over 500 injections with only slight retention time shifts [2].
Reagent Handling FMOC-Cl is moisture-sensitive and should be stored at 2-8°C [3]. Solutions should be prepared fresh regularly. The automated derivatization program must be carefully configured for the specific autosampler model [2].
Method Transfer Methods can be transferred between different column dimensions (e.g., 4.6, 3.0, and 2.1 mm ID) with consistent results and a high correlation of retention times (R² = 0.997) [2].

Practical Notes

  • Reagent Stability: FMOC-Cl is corrosive and moisture-sensitive. Always use high-purity reagents, store them correctly, and ensure all solvents are anhydrous for preparing stock solutions [3].
  • Automation is Key: Automated online derivatization ensures superior reproducibility of reaction times and volumes compared to manual methods, which is critical for quantitative accuracy [2].
  • Troubleshooting: If peak shape degrades or retention times shift significantly, check the column integrity and prepare fresh derivatization reagents.

References

2-amino-9-fluorenol in physiological fluid amino acid profiling

Author: Smolecule Technical Support Team. Date: February 2026

FMOC-Cl in Amino Acid Analysis

The 9-fluorenylmethyloxycarbonyl (FMOC) group is a dominant chemistry for amino acid derivatization prior to HPLC analysis. It reacts with both primary and secondary amino groups to form stable, highly fluorescent derivatives, enabling sensitive detection [1] [2].

The table below summarizes the core derivatization conditions from two key studies that optimized the use of FMOC-Cl for amino acid analysis.

Parameter Optimum Conditions (Literature 1) Improved Conditions (Literature 2)
FMOC-Cl Concentration 0.5 mM Calibration over a 10 to 300 molar ratio of FMOC-Cl to total amino acid
Molar Ratio ([FMOC]/[AA]) 5.5/1 -
Reaction pH 9.0 11.4 (in borate buffer)
Reaction Time 20 minutes 40 minutes
Reaction Temperature - Ambient temperature
Key Advantages Exhaustive study of 22 AAs; good reproducibility (RSD ≤3.98%) Highly stable derivatives; exclusive formation of monosubstituted His and disubstituted Tyr; reduced reagent hydrolysis; femtomole detection limits
Detection Photodiode array (DAD) and fluorescence (FL) simultaneously Fluorescence (Emission at 630 nm for reduced noise)

Detailed Experimental Protocol for FMOC Derivatization

Based on the literature, here is a consolidated step-by-step protocol you can adapt for profiling amino acids in physiological fluids like plasma or urine [1] [2].

Workflow Overview The diagram below outlines the major steps in the sample preparation and analysis workflow.

workflow start Sample Collection (Plasma/Urine) step1 Sample Preparation (Protein Precipitation) start->step1 step2 Derivatization (Add FMOC-Cl, Buffer, Incubate) step1->step2 step3 Reaction Quenching (Add Reagent to Stop Reaction) step2->step3 step4 Sample Injection (Centrifuge, Collect Supernatant) step3->step4 step5 HPLC Analysis (Reverse-Phase with Fluorescence Detection) step4->step5 end Data Analysis (Quantification of Amino Acids) step5->end

Step-by-Step Procedure

  • Sample Preparation

    • For plasma or serum, pipette 50 µL of sample into a glass centrifuge tube. Add 700 µL of a protein precipitation reagent (e.g., acetonitrile or a dedicated reagent), vortex mix for 5-10 seconds, and centrifuge at 4000 rpm for 5 minutes [3].
    • For urine, dilute 100 µL of sample with 900 µL of HPLC-grade water. Then, take 50 µL of this diluted sample and proceed with the same protein precipitation steps as for plasma [3].
  • Derivatization Reaction

    • Transfer a suitable aliquot of the cleaned-up sample supernatant (containing the free amino acids) to a clean vial.
    • Add a borate buffer (e.g., pH 11.4) to the sample to create the optimal alkaline environment for the reaction [2].
    • Add the FMOC-Cl reagent. The literature suggests using an acetonitrile solution of FMOC-Cl to achieve a final molar ratio of approximately 5.5:1 ([FMOC-Cl]/[total amino acids]) [1].
    • Vortex the mixture thoroughly and allow the derivatization to proceed for 20-40 minutes at ambient temperature [1] [2].
  • Reaction Quenching and Final Preparation

    • After the reaction time, the derivatization can be stopped by adding an excess of a reagent like 9-aminofluorene to consume any remaining FMOC-Cl [2].
    • Centrifuge the final mixture and decant the clear supernatant into an HPLC vial for injection [3].

HPLC Analysis Conditions

  • Column: Reverse-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) [4].
  • Mobile Phase: A binary gradient system is typically used.
    • Mobile Phase A: An aqueous phase, often a phosphate buffer (e.g., 20 mM, pH 4.0) or an ammonium acetate/formate buffer [4].
    • Mobile Phase B: An organic phase, such as methanol or acetonitrile [4].
    • The gradient elution program should be optimized to resolve all amino acid derivatives of interest, typically running from a low to a high percentage of organic phase.
  • Detection: Fluorescence detection is recommended for its high sensitivity. The improved method uses an emission wavelength of 630 nm (with excitation at 260 nm) to substantially reduce baseline noise [2].
  • Validation: The method demonstrates excellent performance, with detection limits in the femtomole range for most amino acids, linear calibration curves (R² > 0.99), and derivatization stability for over 48 hours, facilitating automated analysis [1] [2].

Application Notes & Troubleshooting

  • Handling Challenging Amino Acids: The improved protocol at pH 11.4 is particularly valuable as it ensures the exclusive formation of the monosubstituted derivative for histidine and the disubstituted derivative for tyrosine, which show higher fluorescence responses and elute as single, sharp peaks [2].
  • Minimizing Adsorption: The disubstituted derivatives (e.g., for Lys, Hyl, Tyr) can adsorb to glass or plastic surfaces. This can be prevented with simple precautions, such as adding a high percentage of organic solvent to the sample [2].
  • Modern Alternatives: While derivatization with FMOC-Cl is highly effective, be aware that modern clinical laboratories are increasingly adopting LC-MS/MS methods for underivatized amino acid analysis. These kits can quantify over 40 amino acids in 7.5 minutes from a simple "dilute-and-shoot" sample preparation, offering high throughput and specificity [3].

How to Proceed with 2-Amino-9-fluorenol

Since direct information on this compound is unavailable, I suggest the following path forward:

  • Use FMOC-Cl as a Starting Point: The protocols provided here for FMOC-Cl are the closest available analogue and are an excellent basis for method development. The core reaction principles (nucleophilic substitution under basic conditions) are likely similar.
  • Explore Related Compounds: The search results indicate that 2-aminofluorene itself is a compound of toxicological interest, and its metabolites have been analyzed in rat hepatocyte cultures using HPLC [5]. This suggests that this compound might be a metabolite of 2-aminofluorene. You could investigate the analytical methods used in that field for further clues.
  • Empirical Optimization: You will need to empirically test and optimize the derivatization protocol for this compound, treating it as a novel reagent. Key parameters to vary would be the solvent, pH, reaction time, and molar ratio to amino acids.

I hope this detailed information on the well-established FMOC chemistry provides a solid and practical starting point for your research and method development.

References

Comprehensive RP-HPLC Analytical Method for Fmoc-Amino Acid Derivatives: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fmoc-Based Amino Acid Analysis

Amino acid analysis using 9-fluorenylmethyl chloroformate (Fmoc-Cl) derivatization followed by reversed-phase high-performance liquid chromatography (RP-HPLC) has become a fundamental technique in pharmaceutical, cosmetic, and biomedical research. This method enables precise quantification of both primary and secondary amino acids, addressing a significant limitation of other derivatization approaches that cannot detect proline and other secondary amino acids. The Fmoc moiety provides excellent UV detectability and stability, making it particularly valuable for quality control of amino acid-containing formulations and synthetic peptide building blocks. For pharmaceutical applications, monitoring free amino acids in topical formulations is crucial as they constitute approximately 40% of the natural moisturizing factor (NMF) essential for skin hydration balance [1]. Similarly, in peptide synthesis, assessing the purity of Fmoc-amino acid building blocks is critical for ensuring high-yield synthesis and minimizing truncated sequences [2].

The fundamental principle involves pre-column derivatization where Fmoc-Cl reacts with both primary and secondary amines under mild alkaline conditions to form stable derivatives that exhibit strong absorbance in the UV region. While earlier methods faced challenges with poor retention of polar amino acids on reversed-phase columns and insufficient resolution from solvent fronts, recent advances in column technology and method optimization have largely overcome these limitations. The development of robust Fmoc-based RP-HPLC methods fulfills stringent analytical method requirements for pharmaceutical and cosmeceutical industries where regulatory compliance demands validated, reliable procedures [1]. This document provides comprehensive application notes and detailed protocols for implementing this methodology in research and quality control settings.

Analytical Principle

Derivatization Chemistry

The derivatization mechanism involves nucleophilic substitution where the amino group of amino acids attacks the carbonyl carbon of Fmoc-Cl, resulting in the formation of Fmoc-amino acid derivatives with the liberation of hydrochloric acid. This reaction proceeds efficiently under alkaline conditions (pH 8-9) which maintains the amino groups in their unprotonated, nucleophilic state. A critical advantage of Fmoc-Cl over other derivatizing reagents is its ability to react with both primary and secondary amines, enabling comprehensive amino acid profiling that includes proline and hydroxyproline [1]. The resulting derivatives exhibit strong chromophoric properties with maximum absorbance around 265-270 nm, allowing highly sensitive UV detection. Additionally, these derivatives demonstrate exceptional stability, remaining intact for analysis over extended periods, unlike the relatively labile derivatives formed with o-phthalaldehyde (OPA) [3].

The reaction kinetics vary among different amino acids, with most primary amines derivatizing rapidly within 1-2 minutes, while aspartic acid, glutamic acid, and secondary amines require longer reaction times (up to 20 minutes) for complete derivatization. Histidine and tyrosine can form both mono- and di-substituted derivatives under certain conditions, necessitating careful control of reaction parameters including Fmoc-Cl concentration, pH, and reaction duration [3]. The typical molar ratio of [Fmoc-Cl] to [total amino acids] of 5.5:1 ensures complete derivatization while accounting for reagent hydrolysis side reactions. The use of borate buffer at pH 8.6-9.2 provides optimal conditions for the derivatization reaction, maintaining alkaline pH without excessive base that might promote Fmoc-Cl hydrolysis [1] [4].

Separation Mechanism

The separation of Fmoc-amino acid derivatives employs reversed-phase chromatography on C18 stationary phases, where retention is primarily governed by hydrophobic interactions between the Fmoc moiety and the alkyl chains of the stationary phase. The Fmoc group significantly increases the hydrophobicity of polar amino acids, enabling their retention on reversed-phase columns and resolving the historical challenge of analyzing hydrophilic amino acids by RP-HPLC. The separation is typically performed using binary gradient elution with mobile phase A consisting of aqueous buffer (phosphate or trifluoroacetic acid-based) and mobile phase B comprising organic modifiers (acetonitrile, methanol, or their mixtures) [1] [5].

The chromatographic selectivity can be fine-tuned through several parameters:

  • Mobile phase pH affects the ionization state of acidic and basic amino acid side chains, altering their retention characteristics.
  • Organic modifier composition influences elution strength and selectivity; acetonitrile generally provides better separation efficiency for Fmoc-amino acids than methanol.
  • Column temperature affects retention times and resolution, with elevated temperatures (30-40°C) typically improving peak shape and reducing backpressure.
  • Gradient profile must be optimized to resolve critical peak pairs, particularly for structurally similar amino acids and those present in complex matrices [6] [4].

The use of core-shell particle columns has demonstrated superior efficiency for peptide and amino acid separations, with one study reporting Hmin values of 0.03-0.1 mm, significantly lower than conventional packed columns [6]. The gradient retention factor (k*) concept provides a systematic approach to method development and transfer between different chromatographic systems while maintaining resolution of critical pairs [6].

Method Validation Summary

Extensive validation studies have demonstrated that the Fmoc-based RP-HPLC method exhibits robust performance characteristics suitable for regulatory applications. The method has been validated according to International Conference on Harmonisation (ICH) guidelines, with some studies employing the total error concept which combines accuracy and precision assessments to provide a comprehensive evaluation of method performance [5]. The validation parameters establish the method's reliability for quantifying amino acids in various matrices including pharmaceutical formulations, protein hydrolysates, and biological samples.

Table 1: Method Validation Parameters for Fmoc-Amino Acid Analysis by RP-HPLC

Validation Parameter Performance Characteristics Reference
Linearity range 5-80 µM (for 18 FAAs); 0.1-1.0 mg/mL (for EAAs) [1] [5]
Correlation coefficient (R²) >0.995-0.999 for most amino acids [1] [4]
Limit of detection (LOD) 1-10 pmol (depending on amino acid); 0.05-0.5 µM [3] [7]
Limit of quantification (LOQ) 1-10 pmol; 0.1-1.0 µM [3] [5]
Precision (RSD%) Retention time: <0.2%; Peak area: 0.12%-6.5% [1] [4]
Accuracy (recovery%) 88%-105% for most amino acids [7] [5]

The method's specificity has been demonstrated through baseline separation of complex amino acid mixtures, with resolution values exceeding 1.4 for critical pairs [6]. The robustness has been verified through deliberate variations in method parameters including mobile phase pH (±0.2 units), column temperature (±2°C), and gradient profile (±2% absolute organic modifier composition), with system suitability criteria remaining within acceptable limits [1] [5].

Table 2: Representative Retention Times and Resolution Data for Fmoc-Amino Acid Derivatives

Amino Acid Retention Time (min) RSD% (n=6) Resolution Reference
Aspartic acid 0.71 0.00 1.5 [7] [4]
Glutamic acid 4.02 0.15 1.8 [8] [4]
Serine 4.95 0.15 2.1 [7] [4]
Glycine 6.82 0.13 1.7 [7] [4]
Alanine 8.91 0.03 2.3 [7] [4]
Valine 16.24 0.06 2.5 [7] [4]
Phenylalanine 21.56 0.15 2.8 [7] [4]
Proline 23.41 0.12 2.2 [7] [4]

The validation data confirms that the method exhibits excellent linearity across the specified concentration ranges, with correlation coefficients consistently exceeding 0.995. The sensitivity is sufficient for detecting amino acids at low micromolar to nanomolar concentrations, making it applicable to various sample types including biological fluids with limited sample volume. The precision and accuracy values meet regulatory requirements for pharmaceutical quality control, with recovery percentages within the acceptable 85-115% range for most amino acids [1] [5].

Detailed Experimental Protocol

Reagents and Materials
  • Amino acid standards (individual or mixture, ≥99% purity)
  • Fmoc-Cl (≥98% purity) dissolved in acetonitrile to 6-10 mM concentration
  • HPLC-grade water and acetonitrile (gradient grade)
  • Borate buffer (0.1-0.5 M, pH 8.6-9.2)
  • Trifluoroacetic acid (TFA) or phosphoric acid for mobile phase modification
  • Internal standard (1-adamantanamine or norvaline) for quantitative applications
  • RP-HPLC column: C18 stationary phase (e.g., InfinityLab Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm or equivalent)
  • Vials, syringes, and filtration apparatus (0.2 µm membrane)
Mobile Phase Preparation
  • Mobile Phase A: 20 mM phosphate potassium buffer (pH 6.9) or 0.1% trifluoroacetic acid in water. Filter through 0.2 µm membrane and degas by sonication for 10 minutes.
  • Mobile Phase B: Acetonitrile:methanol:water (45:40:15, v/v/v) or acetonitrile:water (90:10, v/v) containing 0.1% TFA. Filter and degas as above.
Derivatization Procedure
  • Sample Preparation: Dissolve or dilute samples in 0.1 M HCl or borate buffer (pH 8.6-9.2) to obtain amino acid concentrations within the linear range (5-80 µM). For solid samples, perform acid hydrolysis (6 M HCl, 110°C, 18-24 hours) prior to derivatization.

  • Derivatization Reaction:

    • Transfer 100 µL of sample solution to a clean vial
    • Add 50 µL of borate buffer (0.5 M, pH 8.6) and mix thoroughly
    • Add 50 µL of Fmoc-Cl solution (6 mM in acetonitrile) and vortex immediately
    • Allow the reaction to proceed for 20 minutes at room temperature
    • Quench the reaction by adding 50 µL of 1% ethylamine or 12.5 mM 1-adamantanamine solution
  • Automated Derivatization Alternative: Program the autosampler to perform in-needle derivatization using the following sequence:

    • Draw 2.5 µL borate buffer
    • Draw 2.5 µL sample solution
    • Mix in air (3 µL, maximum speed, 2 cycles)
    • Wait 0.5 minutes
    • Draw 0.5 µL Fmoc-Cl reagent
    • Mix in air (3.5 µL, maximum speed, 6 cycles)
    • Draw 32 µL water
    • Mix in air (18 µL, maximum speed, 2 cycles)
    • Inject entire volume [7] [8]
Chromatographic Conditions
  • Column: C18 column (e.g., InfinityLab Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm)
  • Column temperature: 25-40°C
  • Flow rate: 0.7-1.0 mL/min
  • Injection volume: 1-10 µL
  • Detection: DAD or UV-Vis at 265-270 nm
  • Gradient program:
    • 0 min: 10-15% B
    • 5 min: 25-30% B
    • 10 min: 40-45% B
    • 15 min: 60-70% B
    • 18 min: 90-100% B (hold for 2-3 min)
    • 21 min: 10-15% B (re-equilibration for 5-10 min)
System Suitability Tests

Prior to sample analysis, perform system suitability tests using a standard amino acid mixture to verify:

  • Theoretical plates: >10,000 for early eluting peaks
  • Tailing factor: <2.0 for all peaks
  • Resolution: >1.5 between critical pairs (e.g., serine-glutamine)
  • Retention time RSD%: <1% for six consecutive injections

Troubleshooting Guide

Table 3: Common Issues and Solutions in Fmoc-Amino Acid Analysis

Problem Possible Causes Solutions
Poor peak resolution Inadequate gradient optimization, Column degradation Optimize gradient slope, Replace guard column, Use longer column (150 mm)
Multiple peaks for single amino acid Incomplete derivatization, Di-derivative formation Increase Fmoc-Cl concentration, Optimize reaction time (20 min), Control pH precisely
High background noise Reagent impurities, Mobile phase contamination Use fresh Fmoc-Cl solution, Purify reagents by solid-phase extraction, Use HPLC-grade solvents
Retention time drift Mobile phase pH variation, Column temperature fluctuation Prepare fresh mobile phase daily, Use column thermostat
Low sensitivity Incomplete derivatization, Suboptimal detection wavelength Check derivatization pH and time, Verify detector wavelength (265-270 nm)
Baseline shift during gradient Mobile phase mismatch, Contaminated column Use high-purity solvents, Equilibrate column sufficiently, Clean column with strong solvent

For persistent issues with histidine and tyrosine derivatives that can form both mono- and di-substituted species, optimize the Fmoc-Cl concentration and reaction time to favor the formation of a single derivative. If polar amino acids (aspartic acid, glutamic acid, serine) show poor retention, consider using ion-pairing agents (e.g., 0.1% TFA) in the mobile phase or switch to a more retentive C18 column with enhanced polar selectivity. When analyzing complex matrices, implement solid-phase extraction cleanup prior to derivatization to remove interfering compounds that may compete with the derivatization reaction or co-elute with target analytes [1] [3].

Applications

The Fmoc-based RP-HPLC method has demonstrated versatility across multiple application domains:

  • Pharmaceutical formulations: Quality control of amino acid supplements and topical formulations containing free amino acids as moisturizing agents. The method successfully quantified 18 free amino acids in microemulsion-based topical formulations with precision RSD <3% for most amino acids [1].

  • Peptide synthesis quality assurance: Assessment of Fmoc-amino acid building block purity for peptide synthesis. Impurity profiling detects free amino acids (<0.2%), dipeptides, and β-alanyl species that can compromise synthetic efficiency [2].

  • Biological samples: Analysis of amino acids in plasma, cell culture media, and tissue extracts. The in-needle derivatization approach (iPDAQ) enabled high-throughput analysis of 23 amino acids in biological samples with minimal reagent consumption (97% reduction compared to conventional methods) [7].

  • Food and nutraceuticals: Determination of amino acid composition in dietary supplements and functional foods. The method successfully quantified citrulline in commercial supplements, demonstrating its applicability to non-protein amino acids of nutritional importance [9].

  • Protein hydrolysates: Amino acid composition analysis for protein characterization following acid hydrolysis. Validation studies demonstrated accurate quantification of both essential and non-essential amino acids in bovine serum albumin and recombinant proteins [8].

The method's robustness across these diverse applications stems from its comprehensive derivatization capability (primary and secondary amines), excellent sensitivity (pmol-fmol detection limits), and compatibility with standard HPLC instrumentation available in most analytical laboratories.

Graphical Workflows

The following diagram illustrates the complete analytical workflow for Fmoc-amino acid analysis, from sample preparation to final quantification:

fmoc_workflow SamplePrep Sample Preparation Dissolution in 0.1M HCl or buffer Derivatization Derivatization Reaction Fmoc-Cl in borate buffer pH 8.6 20 min at room temperature SamplePrep->Derivatization Amino acid solution Chromatography Chromatographic Separation C18 column, gradient elution Detection at 265-270 nm Derivatization->Chromatography Fmoc-amino acid derivatives DataAnalysis Data Analysis Peak identification & quantification Internal standard method Chromatography->DataAnalysis Chromatogram Validation Method Validation Specificity, linearity, accuracy precision, LOD/LOQ DataAnalysis->Validation Quantification results

Figure 1: Complete Workflow for RP-HPLC Analysis of Fmoc-Amino Acid Derivatives

The derivatization chemistry and analysis sequence is detailed in the following diagram:

fmoc_chemistry AminoAcid Amino Acid (NH₂-R-COOH) Reaction Derivatization Reaction pH 8.6-9.0, 20 min AminoAcid->Reaction FmocCl Fmoc-Cl (9-fluorenylmethyl chloroformate) FmocCl->Reaction Derivative Fmoc-Amino Acid Derivative (UV-active at 265-270 nm) Reaction->Derivative Releases HCl Separation RP-HPLC Separation C18 column Gradient: ACN/Water + 0.1% TFA Derivative->Separation Param1 Molar ratio: [Fmoc-Cl]/[AA] = 5.5:1 Param2 Reaction time: 20 min Param3 LOD: 1-10 pmol Detection UV Detection Quantification at 265 nm Separation->Detection

Figure 2: Derivatization Chemistry and Analysis Sequence for Fmoc-Amino Acids

Conclusion

The RP-HPLC method with Fmoc-Cl derivatization provides a robust, sensitive, and versatile approach for amino acid analysis across pharmaceutical, biomedical, and cosmetic applications. The comprehensive validation data demonstrates that the method meets rigorous analytical requirements for specificity, linearity, accuracy, and precision. The detailed protocol presented herein enables reliable implementation in quality control and research laboratories, while the troubleshooting guide addresses common challenges encountered during method application. The continuing evolution of this methodology, including automated in-needle derivatization and advanced column chemistries, promises further enhancements in throughput, sensitivity, and application scope.

References

Comprehensive Application Notes & Protocols for Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fmoc Chemistry and Analytical Importance

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability towards acids and hydrolysis and its selective removal under mild basic conditions without affecting other acid-labile protecting groups or sensitive functional groups [1]. The Fmoc group is typically introduced using reagents such as Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) [1].

Analytical separation of Fmoc-amino acid derivatives is critical for several applications:

  • Purity assessment of building blocks for peptide synthesis
  • Monitoring coupling efficiency and deprotection steps during SPPS
  • Amino acid analysis in biological and chemical samples after derivatization
  • Quality control in pharmaceutical development involving synthetic peptides

The introduction of the Fmoc moiety enhances the hydrophobicity of amino acids, facilitating their separation in reversed-phase systems and enabling sensitive detection via UV-Vis spectroscopy or fluorescence due to the inherent fluorescent properties of the fluorenyl group [2] [1].

Separation Techniques and Comparative Evaluation

High-Performance Liquid Chromatography (HPLC)

HPLC with reversed-phase (RP) columns is the most established technique for separating Fmoc-amino acid derivatives. The method provides excellent resolution for complex mixtures of derivatized amino acids.

Typical HPLC Conditions [3]:

  • Stationary Phase: C18 reversed-phase column
  • Mobile Phase: Gradient of acetonitrile and aqueous trifluoroacetic acid (TFA) solution
  • Detection: UV detection at 265 nm or fluorescence detection (λ_ex = 265 nm, λ_em = 310 nm)
  • Linear Gradient: Increasing acetonitrile concentration from 10-15% to 60-70% over 20-30 minutes
Micellar Systems in Planar Chromatography

Recent advancements include the use of micellar systems in both High-Performance Thin-Layer Chromatography (HPTLC) and Pressurized Planar Electrochromatography (PPEC).

2.2.1 HPTLC with Micellar Eluents

In HPTLC, the presence of surfactant in the mobile phase affects several processes: (1) interaction between solute, micelles, and eluent components; (2) activity between micelle and stationary phase [2].

Key Findings [2]:

  • Addition of sodium dodecylsulphate (SDS) to the mobile phase reduces solute retention of Fmoc-amino acids
  • Best separation selectivity observed at 45 mM SDS concentration
  • Migration order at 45 mM SDS (strongest to weakest retention): Fmoc-Met < Fmoc-Trp < Fmoc-Leu < Fmoc-Phe < Fmoc-Pro < Fmoc-Ala
  • Demixing of eluent during plate development can result in two mobile phase fronts with different compositions
2.2.2 Pressurized Planar Electrochromatography (PPEC)

PPEC offers an alternative approach with different separation mechanisms compared to HPTLC.

Key Findings [2]:

  • Increase of SDS concentration slightly increases migration distances (opposite effect to HPTLC)
  • Best selectivity obtained at 45 mM SDS concentration
  • Migration order (shortest to longest distance): Fmoc-Leu < Fmoc-Met < Fmoc-Trp < Fmoc-Phe < Fmoc-Pro < Fmoc-Ala
  • Mobile phase pH affects solute retention (unlike in HPTLC)
  • No demixing observed due to pre-wetting of the plate
Quantitative Analysis of Fmoc Resin Loading

Determination of resin loading is crucial in solid-phase peptide synthesis for calculating reagent quantities and reaction times.

RP-HPLC Internal Standard Method [4]:

  • Principle: Based on deprotection reaction products (dibenzofulvene and dibenzofulvene-piperidine adduct) separated by RP-HPLC and quantified by UV detection
  • Internal Standard: Biphenyl
  • Performance: Relative standard deviation of 1.52%
  • Advantage: Can be performed on waste solution from synthesis, allowing monitoring during multi-step synthesis

Table 1: Comparison of Separation Techniques for Fmoc-Amino Acid Derivatives

Technique Stationary Phase Mobile Phase Key Parameters Advantages Limitations
HPLC [3] C18 reversed-phase Acetonitrile/aqueous TFA gradient Gradient profile, flow rate, column temperature High resolution, sensitive detection, quantitative accuracy Requires specialized equipment, higher solvent consumption
HPTLC [2] C18 Micellar SDS solutions (5-100 mM) SDS concentration, buffer pH Parallel analysis, minimal sample preparation, cost-effective Lower resolution compared to HPLC, demixing issues
PPEC [2] C18 Micellar SDS solutions (5-100 mM) SDS concentration, buffer pH, applied voltage No demixing, different selectivity compared to HPTLC Specialized equipment required, less established

Detailed Experimental Protocols

Derivatization Protocol with Fmoc-Cl

Optimal Derivatization Conditions [3]:

  • Fmoc Concentration: 0.5 mM (molar ratio [Fmoc]/[amino acids]ₜ = 5.5/1)
  • Solvent: Acetonitrile-containing reagents
  • pH: 9.0
  • Reaction Time: 20 minutes
  • Temperature: Room temperature

Procedure:

  • Dissolve amino acid mixture in appropriate solvent (typically aqueous buffer/organic solvent mixture)
  • Adjust pH to 9.0 using suitable buffer (e.g., sodium bicarbonate)
  • Add Fmoc-Cl solution in acetonitrile to achieve desired molar ratio
  • React for 20 minutes with occasional mixing
  • The reaction can be directly injected into HPLC or stored at -20°C for later analysis

Notes:

  • Derivatization yields stable compounds for both primary and secondary amines
  • Histidine and tyrosine may form single (N-FMOC) or double labeled (N,NH-FMOC-histidine, N,O-FMOC-tyrosine) species
  • Excess Fmoc-Cl should be removed before fluorescence analysis to avoid interference
HPLC Separation Protocol for Fmoc-Amino Acid Derivatives

Chromatographic Conditions [3]:

Table 2: Quantitative Performance of Fmoc-Amino Acid Derivatives

Amino Acid Quantitation Limit (LOQ) Relative Standard Deviation (RSD%)
Most amino acids 1 pmol ≤3.98%
Serine, Glycine, Valine 2.5 pmol ≤3.98%
Cystine, N,NH-FMOC-His, Tyr derivatives 5 pmol ≤3.98%
Tryptophan 10 pmol ≤3.98%

Equipment and Reagents:

  • HPLC system with UV-Vis and/or fluorescence detector
  • C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient program: 15% B to 65% B over 25 minutes
  • Flow rate: 1.0 mL/min
  • Detection: UV 265 nm or fluorescence (λ_ex = 265 nm, λ_em = 310 nm)
  • Injection volume: 10-20 μL
HPTLC/PPEC Protocol with Micellar Systems

Mobile Phase Preparation [2]:

  • Prepare SDS solutions in concentration range of 5-100 mM in water/acetonitrile mixture
  • Adjust pH using appropriate buffers (e.g., phosphate buffer)
  • For PPEC, ensure proper electrolyte composition for electrical conductivity

Procedure:

  • Apply Fmoc-amino acid samples to HPTLC C18 plates
  • Develop in saturated chamber with micellar mobile phase
  • For HPTLC, document development distance and calculate Rf values
  • For PPEC, apply voltage after pre-wetting and monitor migration distances
  • Visualize under UV light (254 nm) or using appropriate detection reagents

Optimal Conditions [2]:

  • SDS Concentration: 45 mM
  • pH: Investigate both acidic (pH 2.5) and basic conditions for optimal separation
  • Detection: UV at 265 nm

Applications in Analytical Science

Analysis of Amino Acid Content in Natural Products

Validated HPLC methods have been applied for analysis of amino acid content in medicinal herbs like Isatis indigotica (Fort), allowing identification of geographical origin based on amino acid profiles [2]. Similar approaches have been used for simultaneous analysis of 13 amino acids in honey samples [2].

Monitoring of Solid-Phase Peptide Synthesis

The RP-HPLC internal standard method for determining Fmoc resin loading provides a crucial quality control tool during SPPS [4]. This method allows:

  • Accurate determination of initial resin loading capacity
  • Monitoring of coupling efficiency throughout multi-step synthesis
  • Calculation of exact reagent quantities for subsequent coupling steps
  • Troubleshooting of synthetic problems related to resin functionality
Plasma Amino Acid Analysis

Coupling Fmoc derivatization with mass spectrometric detection enhances sensitivity and enables unambiguous quantitation of amino acids in complex biological samples like plasma [2]. This approach is valuable in clinical diagnostics and metabolic studies.

Workflow Visualization

The following diagram illustrates the overall analytical workflow for the separation and analysis of Fmoc-amino acid derivatives:

FmocWorkflow node_step1 node_step1 node_step2 node_step2 node_step3 node_step3 node_step4 node_step4 start Amino Acid Sample derivatization Fmoc Derivatization • Fmoc-Cl, pH 9.0 • 20 min, room temp start->derivatization Sample Prep separation Separation Technique HPLC, HPTLC, or PPEC derivatization->separation Fmoc-AA Derivatives hplc HPLC Analysis • C18 Column • Acetonitrile/TFA Gradient separation->hplc HPLC Path hptlc HPTLC/PPEC Analysis • Micellar SDS • 45 mM Optimal separation->hptlc Planar Methods detection Detection UV (265 nm) or Fluorescence hplc->detection Elution Profile hptlc->detection Migration Data quantification Quantification Internal Standard Method detection->quantification Peak/Migration Data results Analytical Results • Amino Acid Profile • Quantitation quantification->results Final Analysis

Diagram 1: Analytical Workflow for Fmoc-Amino Acid Derivatives Separation

The following diagram illustrates the specific protocol for determining Fmoc resin loading in solid-phase synthesis:

ResinLoading resin Fmoc-Loaded Resin deprotection Deprotection Piperidine/DMF Solution resin->deprotection Weighed Sample products Deprotection Products • Dibenzofulvene • Dibenzofulvene-Piperidine Adduct deprotection->products Fmoc Removal is_add Add Internal Standard (Biphenyl) products->is_add Reaction Mixture hplc_analysis RP-HPLC Analysis Separation and UV Detection is_add->hplc_analysis Analytical Solution calculation Loading Calculation Combined Internal Standard Method hplc_analysis->calculation Chromatographic Data result Resin Loading Value (RSD ≤1.52%) calculation->result Final Calculation

Diagram 2: Fmoc Resin Loading Determination Protocol

Troubleshooting and Optimization Guidelines

Common Issues in Fmoc Derivatization
  • Incomplete Derivatization: Ensure proper pH control at 9.0 and sufficient reaction time (20 minutes)
  • Variable Histidine/Tyrosine Derivatives: Recognize that these amino acids may form multiple species (single and double labeled)
  • High Blank Values: Optimize reagent purity and reaction conditions to minimize background
Separation Optimization
  • HPLC Peak Broadening: Adjust mobile phase pH and organic modifier gradient
  • HPTLC Demixing: Use pre-wetted plates or consider PPEC as alternative
  • Co-elution Issues: Optimize SDS concentration in micellar systems (45 mM often optimal)
  • Retention Inconsistencies: Control temperature and mobile phase composition precisely

Conclusion

The separation of Fmoc-amino acid derivatives employs diverse chromatographic techniques ranging from established HPLC methods to emerging approaches like micellar HPTLC and PPEC. Each technique offers unique advantages for specific applications in peptide synthesis monitoring, amino acid analysis, and quality control in pharmaceutical development. The protocols outlined herein provide researchers with robust methodologies for reliable separation, detection, and quantification of these important compounds, with the micellar systems offering particularly promising alternatives with different selectivity patterns compared to conventional reversed-phase HPLC.

References

optimizing 2-amino-9-fluorenol derivatization reaction conditions

Author: Smolecule Technical Support Team. Date: February 2026

Derivatization Principles and Reagent Selection

Derivatization chemically modifies a compound to enhance its properties for analysis, such as improving volatility for GC or detectability for HPLC and MS [1] [2] [3]. The table below summarizes the primary techniques.

Technique Mechanism Common Reagents Target Functional Groups Key Advantages
Acylation [2] [3] Introduces an acyl group Acid anhydrides, acyl chlorides (e.g., Fmoc-Cl) Amines, hydroxyls, thiols Reduces polarity; improves detectability in MS and fluorescence
Silylation [1] [3] Replaces active H with a silyl group BSTFA, MSTFA, TMSCl OH, COOH, NH, SH Increases volatility and thermal stability for GC analysis
Alkylation [2] [3] Replaces active H with an alkyl group Methyl iodide, dimethyl sulfate Carboxylic acids, phenols Reduces molecular polarity; forms stable derivatives

For your compound, 2-amino-9-fluorenol, which contains both amine (–NH₂) and hydroxyl (–OH) groups, acylation is a highly relevant approach. The reagent 9-fluorenylmethyl chloroformate (Fmoc-Cl) is particularly well-documented for derivatizing amino groups [4] [5] [6].

Optimizing Fmoc-Cl Derivatization: Key Parameters

Based on studies of amino acids and other amines, here are critical factors to optimize for a efficient and clean Fmoc derivatization reaction.

Reaction Parameter Optimal/Reported Condition Impact & Rationale
Reaction Time 40 minutes [4] / 5 minutes [5] Must be optimized to ensure complete reaction while minimizing by-product formation.
Reaction Temperature Ambient temperature (e.g., 20-25°C) [4] [5] Suitable for many reactions; prevents potential thermal degradation.
Reaction pH pH 11.4 (Borate buffer) [4] Alkaline pH is crucial for deprotonating the amino group, making it nucleophilic.
FMOC-CL Molar Excess 10- to 30-fold molar ratio over total amino groups [4] Drives the reaction to completion. A 10:1 to 30:1 (reagent:analyte) ratio is common.
By-product Management Solid-phase adsorption [6] / Liquid-liquid extraction [4] Removing hydrolysis by-products (e.g., FMOC-OH) is vital for a clean analysis.
Detailed Protocol for Fmoc-Cl Derivatization in Solution

This method is adapted from an improved protocol for amino acids [4] and can serve as a starting point.

  • Preparation: Dissolve your this compound sample in a suitable solvent (e.g., borate buffer pH 11.4 or acetonitrile).
  • Derivatization: Add a 10- to 30-fold molar excess of Fmoc-Cl (typically from a fresh stock solution in anhydrous acetonitrile or acetone) to the sample.
  • Reaction: Vortex the mixture and let it react at ambient temperature for 40 minutes.
  • Quenching & Cleanup: Add a reagent to consume excess Fmoc-Cl. A common practice is to add a small volume of a 1% (v/v) alkylamine solution (e.g., pentane or isopropylamine) and vortex briefly. The derivatives can then be extracted into an organic solvent for analysis.
Alternative Solid-Phase Derivatization Protocol

This method can minimize by-product formation [6].

  • Adsorption: Adsorb the analyte from an aqueous solution onto a solid-phase sorbent (e.g., alkaline silica gel in a cartridge).
  • Drying: Gently dry the cartridge under a stream of nitrogen or air.
  • Reaction: Pass a solution of Fmoc-Cl in a non-polar solvent (e.g., toluene) through the dry cartridge.
  • Washing & Elution: Wash the cartridge with ethyl acetate to remove the excess reagent and hydrolysis by-products completely. Finally, elute the derivatized product using a polar aqueous or aqueous-organic eluent.

Troubleshooting Common Experimental Issues

Here are solutions to problems you might encounter during Fmoc derivatization.

Problem Possible Causes Suggested Solutions

| High Background/Noise | Excess Fmoc-Cl or its hydrolysis product (Fmoc-OH) interfering with detection. | • Improve cleanup (solid-phase method [6] or liquid-liquid extraction). • Optimize quenching step to fully consume excess reagent. • Adjust HPLC detector: use higher emission wavelength (e.g., 630 nm) [4]. | | Low Derivatization Yield | • pH too low. • Insufficient reagent. • Reaction time too short. • Adsorption to surfaces. | • Verify reaction pH is 11-12. • Increase molar excess of Fmoc-Cl. • Extend reaction time. • Use silanized vials; add organic solvent to sample [4]. | | Unstable Derivatives | - | Fmoc derivatives are generally stable for >48 hours, allowing for automated analysis [4]. | | Inconsistent Results (Poor Precision) | • Incomplete mixing. • Variable reaction times. • Manual handling errors. | • Use an automated derivatization system if available [5]. • Standardize and strictly adhere to reaction and quenching times. • Use an internal standard (e.g., L-norvaline) for quantification [5]. |

Workflow for Method Development

The following chart outlines a logical workflow to develop and optimize your derivatization protocol.

Start Start: Define Analysis Goal A Select Derivatization Method Start->A B Acylation with Fmoc-Cl A->B C Optimize Key Parameters B->C D1 pH (e.g., 11.4) C->D1 D2 Reagent Molar Ratio (e.g., 10:1) C->D2 D3 Time & Temperature (e.g., 40 min, ambient) C->D3 E Establish Cleanup Protocol D1->E D2->E D3->E F Validate & Analyze E->F End Obtain Reliable Data F->End

Frequently Asked Questions

What is the main advantage of using Fmoc-Cl for derivatization? Fmoc-Cl is highly effective for attaching a fluorescent tag to primary and secondary amines, significantly enhancing detection sensitivity in HPLC with fluorescence or MS detection, often achieving limits of detection in the femtomole range [4] [5].

My analyte has both amine and hydroxyl groups. Will Fmoc-Cl derivatize both? Fmoc-Cl primarily targets amine groups. Under standard conditions, the hydroxyl group on your this compound is less likely to react. However, this can depend on the specific reaction conditions. The main product is expected to be the mono-Fmoc derivative on the amino group.

Can I use this derivatization for GC-MS analysis? While Fmoc is ideal for LC-MS due to its effect on ionization, the derivatives can be analyzed by GC-MS if they are sufficiently volatile and thermally stable. If not, consider a different derivatization strategy like silylation for the hydroxyl group or a combination of techniques [2].

References

improving yield in 2-amino-9-fluorenol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for 9-Fluorenol Synthesis

The table below outlines common problems encountered during the sodium borohydride reduction of 9-fluorenone to 9-fluorenol, their likely causes, and recommended solutions [1].

Problem Likely Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during isolation Ensure fresh, potent reducing agent; Allow sufficient reaction time (10-20 mins) for color change from yellow to white [1].
Low Product Purity Inadequate washing; Residual inorganic salts Thoroughly wash product with cold water after vacuum filtration to remove salts [1].
Reaction Not Initiating Degraded reducing agent; Incorrect reagent addition Prepare sodium borohydride reagent fresh right before use; Add it dropwise to the warm 9-fluorenone solution [1].

Detailed Experimental Protocol: Synthesis of 9-Fluorenol

This procedure is adapted from a published synthesis and serves as a core methodology [1].

  • Objective: To reduce 9-fluorenone to 9-fluorenol using sodium borohydride (NaBH₄).
  • Reaction Principle: Sodium borohydride is a selective reducing agent that converts ketones to secondary alcohols.
  • Materials:
    • 9-Fluorenone (5 g)
    • Ethanol (30 mL)
    • Sodium borohydride (NaBH₄, 0.4 g)
    • Sodium methoxide (200 mg)
    • Methanol (10 mL)
    • Hydrochloric acid (HCl, 0.1 M)
    • Water (50 mL)
  • Procedure:
    • Dissolution: Dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100 mL beaker.
    • Reducing Agent Preparation: Freshly prepare a reducing agent by mixing 200 mg of sodium methoxide in 10 mL of methanol, followed by the addition of 0.4 g of sodium borohydride.
    • Reduction: Add the prepared reducing agent dropwise to the warm 9-fluorenone solution.
    • Reaction Monitoring: Allow the mixture to stand undisturbed for 10-20 minutes. Observe the color change from yellow (9-fluorenone) to white (9-fluorenol), indicating the reaction progression.
    • Precipitation and Isolation: Precipitate the product by adding 50 mL of water. Neutralize the mixture with 0.1 M HCl.
    • Filtration and Washing: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual inorganic salts.
    • Drying and Characterization: Allow the product to dry. The reported melting point for the pure product is 153-154 °C, with an expected yield of 95-100% [1].

Critical Safety & Handling Notes

Please be aware that compounds in the fluorene family, such as the closely related 2-aminofluorene, require careful handling.

  • Carcinogenicity Potential: The aromatic amine 2-aminofluorene (2-AF) is a known mutagen and carcinogen. It is cytotoxic and can cause frameshift mutations and DNA damage [2]. While the specific hazards of 2-amino-9-fluorenol are not fully detailed in the search results, it is prudent to handle all related aromatic amines with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls.
  • General Laboratory Safety: Always conduct reactions in a properly functioning fume hood. Refer to the relevant Safety Data Sheets (SDS) for all chemicals before use.

Experimental Workflow & Troubleshooting Logic

To help visualize the key steps and decision points in your synthesis, the following diagrams map out the experimental workflow and troubleshooting logic.

G Troubleshooting Logic for Low Yield Problem Low Final Yield Cause1 Incomplete reaction? Problem->Cause1 Cause2 Product loss during isolation? Problem->Cause2 Solution1 Ensure reagent is fresh. Allow full reaction time (10-20 min). Cause1->Solution1 Yes CheckColor Check: Solution should turn from yellow to white. Cause1->CheckColor Check Solution2 Check filtration setup. Minimize solvent volumes. Wash with cold water. Cause2->Solution2 Yes

Key Takeaways for Researchers

  • Foundational Step: The provided synthesis for 9-fluorenol is a well-established and high-yielding reaction, serving as a potential precursor in the synthesis of this compound [1].
  • Vigilance on Hazards: The documented hazards of structurally similar compounds like 2-aminofluorene underscore the importance of implementing strict safety protocols for all work in this chemical space [2].
  • Systematic Approach: Using structured troubleshooting guides and visual workflows can significantly improve efficiency in diagnosing and resolving common experimental issues in organic synthesis.

References

reducing by-products in Fmoc-Cl derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common by-products in Fmoc-Cl derivatization? The primary by-product is 9-fluorenylmethanol (Fmoc-OH), formed from the hydrolysis of Fmoc-Cl in aqueous environments [1]. Under acidic conditions, another by-product with a longer retention time can form, which further decreases derivatization efficiency [1].

  • Q2: How can I reduce by-product formation and interference? The most effective strategy is to reduce the concentration of Fmoc-Cl to the minimum required for complete derivatization of your target analytes [1]. A recent 2025 study successfully used a concentration of 3 μg mL⁻¹ to derivatize dimethylamine concentrations up to 300 ng mL⁻¹ [1]. Higher reagent concentrations (e.g., increasing from 2.9 to 7.3 μg mL⁻¹) led to elevated background levels in blank measurements [1].

  • Q3: Why am I getting high background noise or high blanks? High background can be caused by several factors:

    • Excessive Fmoc-Cl: Unreacted reagent hydrolyzes, increasing the Fmoc-OH peak [1].
    • Contamination: This is a significant challenge. Implement strict protocols, including using separate workspaces for preparing control blanks and standard solutions to mitigate cross-contamination [1].
    • Degraded Reagent: Fmoc-Cl gradually degrades over time [1]. Always prepare fresh reagent solutions daily [1].
  • Q4: My target amine derivatives are unstable. What can I do? Ensure the derivatization is performed in a borate buffer at a sufficiently basic pH. One optimized protocol uses a buffer at pH 11.4 for 40 minutes at ambient temperature, which has been shown to produce stable derivatives for all amino acids, including typically problematic ones like Histidine and Tyrosine [2].

Troubleshooting Guide: Common Problems & Solutions

Problem & Symptoms Possible Causes Recommended Solutions

| High By-Product Peaks (e.g., large Fmoc-OH peak) [1] | 1. Fmoc-Cl concentration too high. 2. Hydrolysis due to prolonged reaction in aqueous media. | 1. Titrate Fmoc-Cl concentration downwards (e.g., test 3 μg mL⁻¹) [1]. 2. Ensure derivatization is performed at a basic pH (e.g., pH 11.4) [2]. | | High Background in Blanks [1] | 1. Cross-contamination from standards or reagents. 2. Impure solvents or contaminated labware. | 1. Use separate workspaces for blank and sample/standard preparation [1]. 2. Use high-purity solvents and meticulously clean glassware. | | Poor Reproducibility (High analytical CV) [1] | 1. Inconsistent derivatization efficiency. 2. Contamination at low analyte concentrations. | 1. Strictly control reaction conditions (pH, time, temperature) and use fresh reagents [1]. 2. Implement rigorous contamination control protocols [1]. | | Low Sensitivity | 1. Incomplete derivatization. 2. Suboptimal detector settings. | 1. Optimize Fmoc-Cl concentration and buffer pH [1] [2]. 2. For fluorescence, try an emission wavelength of 630 nm to reduce baseline noise [2]. |

Detailed Experimental Protocol for Low By-Product Derivatization

This protocol is adapted from a 2025 study focused on quantifying dimethylamine in particulate matter and is optimized for low by-product formation [1].

Key Principle: Use a minimized concentration of Fmoc-Cl (3 μg mL⁻¹) to derivatize amine concentrations up to 300 ng mL⁻¹ [1].

Workflow Overview:

fmoc_workflow Start Start Sample Prep B1 Prepare Borate Buffer (pH ~11.4) Start->B1 B2 Prepare Fresh Fmoc-Cl (3 μg mL⁻¹) Start->B2 C1 Add Sample/Standard + Borate Buffer B1->C1 C2 Add Fmoc-Cl Solution B2->C2 C1->C2 D Vortex & Incubate 40 min, Ambient Temp C2->D E Analyze by LC-FD/UV D->E

Materials & Reagents:

  • Fmoc-Cl (Solid, >98% purity) [1].
  • Boric Acid (for analysis, >99.8%) [1].
  • Sodium Hydroxide (NaOH) [1].
  • HPLC-grade Acetonitrile and Water [1].
  • Borate Buffer (Primary, 0.55 M): Dissolve 0.35 g boric acid and 0.22 g NaOH in water to a total volume of 10 mL. This can be stored at 5°C for several weeks [1].
  • Working Borate Buffer (82.5 mM): Dilute 150 μL of the primary borate solution to 1 mL with Milli-Q water. Prepare this fresh daily [1].
  • Fmoc-Cl Stock Solution: Prepare a fresh stock solution in acetonitrile. Dilute as needed to obtain a working solution of 3 μg mL⁻¹ [1].

Step-by-Step Procedure:

  • Prepare the Reaction Mixture: To your aqueous sample or standard (containing up to 300 ng mL⁻¹ of amine), add the working borate buffer to maintain a basic pH [1].
  • Derivatization: Add the freshly prepared Fmoc-Cl working solution (3 μg mL⁻¹) [1].
  • Incubation: Vortex the mixture and let it react for 40 minutes at ambient temperature [2].
  • Analysis: Inject directly (or after filtration) into an LC system. Use a C18 column and a mobile phase of acetonitrile and water with fluorescence detection ( excitation at 267 nm, emission at 314 nm has been used; 630 nm can reduce noise) [1] [2].

Key Parameter Summary for Method Optimization

The following table consolidates critical parameters from the literature to guide your optimization.

Parameter Recommended Setting Technical Notes & Rationale
Fmoc-Cl Concentration 3 μg mL⁻¹ [1] Effective for amine conc. ≤ 300 ng mL⁻¹. Higher conc. increases blank values [1].
Reaction pH ~11.4 [2] Ensures efficient derivatization. Acidic conditions decrease efficiency and create new by-products [1].
Reaction Time 40 min [2] At ambient temperature.
Reagent Freshness Prepare daily [1] Fmoc-Cl gradually degrades over time, affecting reproducibility [1].
Contamination Control Separate workspaces for blanks and standards [1] Critical for achieving low detection limits and accurate results at trace levels [1].

References

FAQ & Troubleshooting Guide: 2-Amino-9-Fluorenol & Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the basic chemical information for 2-amino-9-fluorenone? While your query is about the 9-ol (hydroxy) derivative, much of the available experimental data is for the 9-one (ketone) analog. The information for this related compound can serve as a useful reference.

Property Details for 2-Amino-9-fluorenone
CAS Number 3096-57-9 [1]
Molecular Formula C₁₃H₉NO [1]
Molecular Weight 195.22 g/mol [1]
Melting Point Not specified in search results
Appearance Not specified in search results

Q2: Which solvents are suitable for NMR spectroscopy of related compounds? Experimental data indicates that chloroform-d (CDCl₃) is a suitable solvent for proton and carbon-13 NMR studies of 2-amino-9-fluorenone. Studies were conducted at concentrations of approximately 0.049 g in 0.5 mL CDCl₃ [1].

Q3: What is a known synthetic route for 9-fluorenol? The reduction of 9-fluorenone to 9-fluorenol is a well-established procedure. The following protocol can be adapted for related molecules, though conditions for 2-amino-9-fluorenol may differ.

G Start Start: 9-Fluorenone Step1 Dissolve in warm ethanol (5g in 30mL) Start->Step1 Step2 Add reducing agent (Sodium Borohydride in Methanol) Step1->Step2 Step3 Wait 10-20 min (Color change: yellow to white) Step2->Step3 Step4 Precipitate with water (50mL) Step3->Step4 Step5 Neutralize with 0.1M HCl and vacuum filter Step4->Step5 Step6 Wash with cold water Step5->Step6 End End: Crude 9-Fluorenol (153°C melting point, 95-100% yield) Step6->End

Detailed Protocol:

  • Dissolution: Dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100 mL beaker [2].
  • Reduction: Prepare a fresh reducing agent by mixing 200 mg sodium methoxide, 10 mL methanol, and 0.4 g sodium borohydride. Add this solution dropwise to the 9-fluorenone solution [2].
  • Reaction: Allow the mixture to stand undisturbed for 10-20 minutes. Observe the color change from yellow to white, indicating the formation of 9-fluorenol [2].
  • Precipitation & Isolation: Precipitate the product by adding 50 mL of water. Neutralize the mixture with 0.1 M HCl, then isolate the crude product via vacuum filtration [2].
  • Washing & Drying: Wash the solid with cold water to remove inorganic salts and allow it to dry [2]. The resulting crude product is typically pure enough for characterization by melting point and spectroscopy [2].

Experimental Planning and Troubleshooting

Since direct data on this compound is limited, the following workflow can guide your experimental solvent selection, using information from its analogs.

G A Define Reaction Goal B Consult Analog Data A->B C Select Candidate Solvents B->C D Test Solvent Performance C->D E Optimize Conditions D->E

Troubleshooting Common Issues:

  • Problem: Low Solubility

    • Solution: The molecular recognition study of beta-cyclodextrin with 2-amino-9-fluorenone was conducted in aqueous solution at various pH levels [3]. This suggests that water or aqueous buffers can be used, especially for host-guest chemistry. For organic reactions, consider using moderate polarity solvents like THF or ethanol, which were used in the synthesis of 9-fluorenol [2].
  • Problem: Low Reaction Yield or Unwanted Side Products

    • Solution: Ensure the solvent is anhydrous if the reaction is sensitive to water or acids. The reduction protocol for 9-fluorenol uses ethanol as a solvent without issue [2], but for other reaction types, drying solvents may be necessary.
  • Problem: Difficulty in Product Purification or Isolation

    • Solution: The reduction of 9-fluorenone offers a simple purification method by precipitation into water [2]. If your product shares similar properties, this can be an effective strategy.

References

purification methods for 2-amino-9-fluorenol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Purification Protocols for Related Fluorene Derivatives

The synthesis and purification of complex organic molecules often share common principles. The following examples for structurally similar compounds provide a practical foundation.

Example 1: Purification of (S)-N-(9-Phenylfluoren-9-yl)alanine [1]

This procedure involves a multi-step purification to isolate the product from a complex reaction mixture.

  • Step 1 - Filtration and Solvent Removal: The reaction mixture was filtered, and the filter cake was washed with chloroform. The combined dark orange filtrate was then evaporated to a residue. [1]
  • Step 2 - Liquid-Liquid Extraction: The residue was partitioned between diethyl ether and an aqueous 5% citric acid solution. The layers were separated, and the aqueous layer was further extracted with multiple portions of ether. [1]
  • Step 3 - Basification and Back-Extraction: The combined organic solutions were extracted with 1M sodium hydroxide, transferring the acid-containing product to the aqueous phase. After washing the aqueous phase with ether, it was cooled to 0°C and neutralized to pH 7 with glacial acetic acid, causing the product to precipitate. [1]
  • Step 4 - Final Isolation: The off-white precipitate was extracted with 25% 2-propanol in chloroform. The combined organic solutions were washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered, and evaporated to yield a light yellow foam. The product was dried under reduced pressure, yielding 39.2 g (80% yield). The final product could be recrystallized from a 1:1 ethyl acetate/hexane mixture to obtain a white solid. [1]

Example 2: Purification of (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate [1]

This method highlights the use of column chromatography for purification.

  • Initial Work-up: After the reaction, methanol was added, and the mixture was stirred and then filtered through a pad of diatomaceous earth ("Celite"). The filter cake was washed with chloroform until no UV-active material was detected in the filtrate. [1]
  • Column Chromatography: Silica gel was added to the combined organic solutions, and the solvent was removed to create a dry powder for loading. This powder was added to a column packed with 800 g of silica gel. [1]
  • Elution: The column was first eluted with 10% ethyl acetate in hexanes to remove by-products like 9-methoxy-9-phenylfluorene and 9-phenyl-9-fluorenol. After these impurities were eluted, the solvent was changed to 25% ethyl acetate in hexanes to elute the desired product. [1]
  • Final Yield: The combined solutions of the pure product were evaporated, yielding a light yellow solid in 93% yield. [1]

FAQ & Troubleshooting Guide for Purification

Based on general laboratory expertise and the principles demonstrated above, here are some common issues and solutions you may encounter.

Issue Possible Cause Suggested Solution
Low Product Yield Product loss during liquid-liquid extraction or precipitation. For extractions, ensure pH is correctly adjusted to maximize partition into the target phase. For precipitation, ensure slow neutralization and cooling to maximize crystal formation. [1]
Poor Product Purity Incomplete separation of by-products or starting materials. Optimize the chromatography mobile phase. Start with a less polar solvent mixture (e.g., 10% EtOAc/Hex) to elute impurities, then increase polarity (e.g., 25% EtOAc/Hex) to elute the desired product. [1]
Product Degradation Unstable under acidic/basic conditions, or upon prolonged storage. Identify the stable pH range for your derivative. Store the purified product in a dark, cool, and dry environment, potentially under an inert atmosphere. [1]

Experimental Workflow for Method Development

When a standard procedure isn't available, the following workflow can help you develop your own purification strategy. The diagram below outlines this logical process.

Start Start: Crude Reaction Mixture Analyze Analyze Crude Mixture (TLC, HPLC-MS) Start->Analyze A A. Aqueous Workup (Liquid-Liquid Extraction) Analyze->A B B. Precipitation/Crystallization Analyze->B C C. Column Chromatography Analyze->C Assess Assess Purity & Yield (NMR, HPLC) A->Assess B->Assess C->Assess Success ✓ Pure Compound Assess->Success High Purity Optimize Optimize Parameters Assess->Optimize Low Purity/ Yield Optimize->A Optimize->B Optimize->C

  • Analyze the Crude Mixture: Use Thin-Layer Chromatography (TLC) or analytical HPLC-MS to understand the complexity of your mixture, the number of impurities, and their relative polarities. [1]
  • Select a Primary Technique:
    • Liquid-Liquid Extraction is ideal for separating acidic/basic compounds from neutrals by adjusting pH. [1]
    • Precipitation/Crystallization can be highly effective if your product can be induced to form crystals under specific solvent conditions. [1]
    • Column Chromatography is the most versatile technique for separating compounds based on polarity. Normal-phase (silica gel with Hexane/Ethyl Acetate) is widely used. [1]
  • Assess and Iterate: Analyze the fractions or crystals obtained. If purity and yield are unsatisfactory, return to step 2 and optimize the conditions (e.g., solvent ratios for elution, crystallization solvents, or pH values for extraction).

Critical Safety & Handling Notes

  • General Hazards: Fluorenol derivatives can be toxic, particularly to aquatic organisms. Their full toxicity and carcinogenicity in humans may be unknown. [2] Always consult the specific Safety Data Sheet (SDS) for your compound.
  • Personal Protective Equipment (PPE): When handling these powders, use appropriate PPE including gloves, safety glasses, and a dust mask (type N95 is suggested for one related compound). [3]
  • Solvent Handling: Many purification steps involve volatile and flammable organic solvents (e.g., chloroform, hexane, ethyl acetate). Work in a well-ventilated fume hood and away from ignition sources. [1]

References

Comprehensive Technical Support Center: Stability Issues with Fmoc-Amino Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fmoc-Amino Acid Stability

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a cornerstone of modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). First introduced by Carpino in 1972, this base-labile protecting group offers significant advantages including excellent acid stability and selective removal under mild basic conditions. The Fmoc group protects the amine functionality of amino acids during the iterative synthesis of peptides, preventing unwanted side reactions and ensuring correct sequence assembly. Its stability profile makes it particularly valuable for constructing complex peptides containing acid-sensitive modifications, as it remains intact when exposed to reagents like trifluoroacetic acid (TFA) that are used for final deprotection and resin cleavage.

Despite these advantages, researchers frequently encounter stability challenges with Fmoc-amino acid derivatives that can compromise synthesis efficiency and product purity. These issues manifest in various forms, including premature Fmoc deprotection, racemization, side-chain degradation, and the formation of sequence-dependent side products. Understanding the chemical behavior of the Fmoc group—its protection mechanism, deprotection pathway, and compatibility with other protecting groups—is essential for troubleshooting these stability issues. This technical support center addresses the most common challenges through detailed FAQs, troubleshooting guides, and optimized protocols designed to help researchers achieve higher synthesis yields and purer peptide products.

Fundamental Concepts & Mechanisms

Fmoc Protection Basics

The Fmoc protecting group functions through the formation of a carbamate linkage with the amine group of amino acids. This configuration provides excellent stability toward acidic conditions while maintaining lability toward basic conditions, making it ideal for orthogonal protection strategies in complex peptide synthesis. The key structural component is the fluorenyl ring system, which stabilizes the negative charge that develops during deprotection through resonance delocalization. This resonance stabilization creates a relatively acidic proton at the 9-position (pKa ~23 in DMSO), which is crucial for the base-catalyzed deprotection mechanism. The Fmoc group's inherent fluorescence properties also provide a practical advantage, allowing researchers to monitor deprotection efficiency and reaction progress through UV spectroscopy.

  • Protection Methods: The Fmoc group is typically introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions employing aqueous sodium bicarbonate and dioxane or DMF. However, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) has gained popularity due to its enhanced stability and reduced tendency to form oligopeptide byproducts during Fmoc-amino acid preparation. Alternative but less common protection reagents include Fmoc-OBt and the potentially hazardous Fmoc-azide.
  • Deprotection Mechanism: Fmoc removal follows an E1cb elimination mechanism initiated by abstraction of the acidic 9-proton on the fluorenyl system. This deprotonation creates a resonance-stabilized carbanion that eliminates the carbamate, releasing dibenzofulvene as a byproduct. The base-lability of Fmoc is both its primary advantage and a potential source of instability, as even mildly basic conditions or nucleophiles can trigger premature deprotection. Secondary amines like piperidine are particularly effective for deprotection because they not only abstract the proton but also form stable adducts with the dibenzofulvene byproduct, preventing it from reacting with nucleophilic amino acid side chains in the growing peptide chain.
Stability Profile Overview

Table: Fmoc-Amino Acid Stability Characteristics

Stability Factor Stable Conditions Labile Conditions Potential Side Reactions
pH Sensitivity Acidic (TFA, HCl) Basic (piperidine, morpholine) Premature deprotection
Thermal Stability Room temperature Elevated temperatures Decomposition, racemization
Solvent Compatibility DCM, DMF Strong nucleophiles Solvolysis
Light Sensitivity Protected from light Direct UV exposure Degradation
Oxidative Stability Inert atmosphere Oxidizing agents Sulfoxide formation

The stability of Fmoc-amino acid derivatives depends on multiple factors that researchers must carefully control throughout peptide synthesis. These compounds demonstrate excellent acid stability, tolerating strong acids like trifluoroacetic acid (TFA), hydrogen bromide, and sulfuric acid without deprotection. This characteristic enables their use in conjunction with acid-labile side-chain protecting groups in orthogonal protection strategies. However, their inherent base-lability makes them susceptible to decomposition under even mildly basic conditions, which can occur during storage, handling, or coupling steps if proper precautions aren't taken. Additionally, the Fmoc group's photosensitivity necessitates protection from light, and its potential for oxidative degradation requires careful consideration of storage atmosphere and solvent degassing, particularly for methionine- and cysteine-containing sequences.

The fluorenyl moiety's extended conjugated π-system contributes to both the stability and instability of Fmoc-protected compounds. While this system provides resonance stabilization to the transition state during deprotection, it also creates potential for π-stacking interactions that can lead to aggregation and reduced solubility in certain sequences. This aggregation propensity is particularly problematic in longer peptides or those with hydrophobic sequences, where it can cause incomplete couplings and deprotections. Furthermore, the electron-rich nature of the fluorenyl system makes it susceptible to electrophilic attack, necessitating careful selection of coupling reagents and additives to prevent modification of the protecting group itself during synthesis.

Storage & Handling Guidelines

Optimal Storage Conditions

Proper storage of Fmoc-amino acid derivatives is critical for maintaining their stability and ensuring consistent performance in peptide synthesis. These compounds require protection from moisture, light, and elevated temperatures that can accelerate decomposition. Store Fmoc-amino acids in a desiccated environment at -20°C, protected from light with opaque containers or amber vials. Under these conditions, most Fmoc-amino acids remain stable for extended periods, though regular quality control checks are recommended for critical applications. It's particularly important to prevent repeated freeze-thaw cycles, which can introduce moisture and promote degradation; instead, store working aliquots separately from bulk material.

The chemical stability of Fmoc-amino acids varies depending on the specific amino acid side chain. For instance, Fmoc-Cys derivatives require special attention due to the oxidation-prone thiol group, even when protected. Fmoc-Arg derivatives pose different challenges, as the guanidine functionality can catalyze intramolecular reactions under certain conditions. Fmoc-His derivatives may experience imidazole-mediated decomposition if improperly stored. Understanding these residue-specific vulnerabilities allows researchers to implement tailored storage strategies, such as using oxygen-impermeable containers for cysteine derivatives or incorporating stabilizers for particularly labile compounds.

Handling Best Practices
  • Moisture Control: Always handle Fmoc-amino acids in a dry environment such as a desiccator cabinet or under inert atmosphere. Before weighing, allow containers to equilibrate to room temperature while sealed to prevent moisture condensation. Use anhydrous solvents for dissolution, and ensure that synthesis vessels are thoroughly dry before introducing Fmoc-protected reagents.
  • Contamination Prevention: Dedicate weighing equipment specifically for Fmoc-amino acids to prevent cross-contamination with deprotecting agents. Use separate spatulas for different amino acids, and clean weighing areas meticulously between handlings. Implement a first-in-first-out inventory system to ensure older stock is used before newer acquisitions.
  • Solution Stability: Prepare Fmoc-amino acid solutions immediately before use and avoid extended storage in solution form. When solution storage is unavoidable, use high-purity, anhydrous DMF or DCM under inert atmosphere at low temperatures (-20°C). Monitor stored solutions for signs of decomposition, such as yellow discoloration or precipitate formation.
  • Quality Assessment: Regularly assess Fmoc-amino acid quality through TLC, HPLC, or NMR spectroscopy. Key indicators of degradation include the appearance of additional spots on TLC (particularly at lower Rf corresponding to Fmoc-hydroxyl byproducts) or unusual signals in NMR spectra. Establish baseline purity standards and reject materials that fall below these thresholds.

Deprotection Optimization Strategies

Standard Deprotection Protocols

The efficient removal of Fmoc groups during peptide synthesis requires careful optimization of deprotection conditions to ensure complete removal while minimizing side reactions. The most commonly employed deprotection reagent is 20% piperidine in DMF, which provides rapid Fmoc removal with a half-life of approximately 6 seconds for Fmoc-Val-OH. This exceptional speed is crucial for maintaining synthesis efficiency in automated SPPS platforms. The deprotection mechanism involves piperidine acting as both a base, abstracting the acidic proton at the 9-position of the fluorenyl system, and a nucleophile, trapping the dibenzofulvene byproduct to prevent its reaction with the growing peptide chain. This dual function makes secondary amines particularly effective for Fmoc deprotection, as primary amines like ammonia form less stable adducts with dibenzofulvene.

For standard applications, the deprotection cycle typically involves two treatments with 20% piperidine in DMF—a brief initial treatment (1-2 minutes) followed by a longer treatment (5-10 minutes)—to ensure complete Fmoc removal. The progress of deprotection can be monitored by the characteristic yellow color that develops due to the dibenzofulvene-piperidine adduct or, more quantitatively, by UV spectroscopy tracking the release of dibenzofulvene derivatives at 301-305 nm. For peptides containing base-sensitive modifications or particularly problematic sequences, alternative deprotection cocktails may be employed, such as 5% piperazine with 1% DBU and 1% formic acid in DMF, which provides effective Fmoc removal while reducing potential side reactions associated with stronger bases.

Troubleshooting Deprotection Problems

Table: Fmoc Deprotection Efficiency Comparison

Deprotection Reagent Concentration (%) Half-life of Fmoc-Val-OH Advantages Limitations
Piperidine in DMF 20% 6 seconds Fast, efficient May cause base-sensitive modifications
Piperidine in DMF 5% 20 seconds Reduced base strength May require longer exposure
Morpholine in DMF 50% 1 minute Reduced racemization risk Slower deprotection
Dicyclohexylamine in DMF 50% 35 minutes Very mild conditions Impractically slow for standard SPPS
Piperazine/DBU/Formic Acid 5%/1%/1% Not specified Alternative to piperidine Less established protocol
  • Incomplete Deprotection: If Fmoc removal is incomplete, evidenced by reduced coupling efficiency in subsequent cycles or positive Kaiser/ninhydrin tests, consider increasing piperidine concentration to 20-30% or extending deprotection time. For problematic sequences, incorporating polar solvents like NMP can improve solvation and accessibility to the deprotection reagent. Additionally, introducing swelling cycles with DCM between synthetic steps can help alleviate aggregation that shields the Fmoc group from the deprotecting reagent.
  • Side Reaction Management: The primary side reactions during deprotection include dibenzofulvene adduct formation with nucleophilic side chains (particularly Cys, Lys, and His) and racemization of the C-terminal amino acid. To minimize these, ensure sufficient scavenger capacity by using fresh piperidine solutions and consider adding additional scavengers such as 1-2% HOAt to the deprotection mixture. For cysteine-rich sequences, alternative deprotection bases like 2-4% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF may be employed, though these require careful optimization as they can promote aspartimide formation in certain sequences.
  • Aggregation-Induced Problems: Sequences with high hydrophobic content or β-sheet forming tendency often exhibit sequence-dependent aggregation that shields the Fmoc group from deprotection reagents. This manifests as progressively slower deprotection in later synthesis cycles. Effective strategies include incorporating pseudoproline dipeptide derivatives at appropriate positions, using elevated temperature (40-50°C) during deprotection, or employing backbone amide protecting groups like HMBA to disrupt hydrogen bonding networks that promote aggregation.

G FmocPeptide Fmoc-Protected Peptide Base Base (e.g., Piperidine) FmocPeptide->Base Initiation Carbanion Carbanion Intermediate Base->Carbanion Proton Abstraction FulveneAdduct Fulvene-Piperidine Adduct Base->FulveneAdduct Trapping Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene E1cb Elimination DeprotectedPeptide Deprotected Peptide Carbanion->DeprotectedPeptide Carbamate Release Dibenzofulvene->Base Nucleophilic Addition SideReactions Potential Side Reactions Dibenzofulvene->SideReactions If Not Scavenged SideReactions->DeprotectedPeptide Compromised Purity

Figure 1: The Fmoc deprotection mechanism involves base-catalyzed formation of a carbanion intermediate that eliminates to yield deprotected peptide and dibenzofulvene, which must be trapped to prevent side reactions.

Acid Cleavage & Final Deprotection

Cleavage Cocktail Selection

The final stage of Fmoc-SPPS involves simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups using acidic conditions. The standard reagent for this process is trifluoroacetic acid (TFA), typically employed at concentrations of 90-95% in combination with various scavengers to prevent side reactions. The classic cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5), which provides comprehensive protection against cationic modification of sensitive residues. However, advances in protecting group technology, particularly the introduction of more acid-labile groups like Pbf for arginine and Trt for cysteine, have enabled the use of simpler, less malodorous mixtures such as TFA/TIS/water (95:2.5:2.5) for most standard applications.

The selection of an appropriate cleavage cocktail depends primarily on the peptide sequence and the specific protecting groups employed. Peptides containing multiple arginine residues with Pbf protection may require extended cleavage times (3-6 hours) or the addition of thioanisole to facilitate complete deprotection. For sequences containing tryptophan, the use of Fmoc-Trp(Boc) derivatives is strongly recommended to prevent sulfonation by sulfur-based scavengers and cationic side products. Cysteine-rich peptides benefit from the inclusion of EDT (1,2-ethanedithiol) at 2.5-5% concentration, which not only scavenges t-butyl cations but also assists in the removal of trityl protecting groups from cysteine residues. For particularly sensitive sequences, conducting cleavage under an inert atmosphere and using degassed, peroxide-free solvents can minimize oxidative side reactions.

Cleavage Optimization Strategies
  • Resin Preparation: Before cleavage, thoroughly wash the peptide-resin to remove non-volatile contaminants, especially residual DMF which can inhibit TFA-mediated acidolysis. Use a sequence of DMF, acetic acid, and DCM washes, followed by methanol or ether to shrink the resin. Dry the resin under high vacuum for at least 4 hours (preferably overnight) over KOH to ensure complete removal of solvents. Proper resin preparation significantly improves cleavage efficiency and reduces impurities in the final product.
  • Scaled Optimization: Always perform initial cleavage trials on a small scale (20-50 mg of peptide-resin) to determine optimal conditions before processing the entire batch. Monitor the cleavage reaction by HPLC, paying particular attention to the complete removal of protecting groups, especially for arginine (Pbf/Pmc) and, if still used, Mtr groups which require extended cleavage times. For difficult sequences, a two-step cleavage approach may be beneficial—initial mild acid treatment to release the peptide from the resin followed by stronger conditions for complete side-chain deprotection.
  • Scavenger Selection: The choice of scavengers should be tailored to the specific residues present in the peptide sequence. Triisopropylsilane (TIS) is particularly effective for quenching highly stabilized cations liberated from trityl-based protecting groups and resin linkers, and offers the advantage of being less malodorous than sulfur-based scavengers. For methionine-containing peptides, include ethyl methyl sulfide (EMS) or thioanisole to prevent oxidation, while phenol provides additional protection for tyrosine and tryptophan residues. When multiple less acid-labile protecting groups are present, extend the cleavage time to 6-24 hours, potentially with intermediate precipitation and re-cleavage with fresh reagents to ensure complete deprotection.

G ProtectedResin Protected Peptide-Resin TFACleavage TFA + Scavengers ProtectedResin->TFACleavage Cleavage/Deprotection DeprotectedPeptide Fully Deprotected Peptide TFACleavage->DeprotectedPeptide Desired Pathway Cations Reactive Cations TFACleavage->Cations Formed During Reaction Scavenged Scavenged Byproducts Cations->Scavenged With Sufficient Scavengers SideProducts Undesirable Side Products Cations->SideProducts Insufficient Scavenging SideProducts->DeprotectedPeptide Contamination

Figure 2: The acid cleavage process liberates reactive cations that must be scavenged to prevent modification of nucleophilic residues in the peptide product.

Advanced Stability Solutions

Specialized Protection Strategies

For particularly challenging syntheses, standard Fmoc protection may be insufficient to prevent stability issues, necessitating specialized protection strategies. One significant advancement is the development of Fmoc variants with tailored stability profiles. For example, Sulfmoc (9-(2-sulfo)fluorenylmethyloxycarbonyl) features electron-withdrawing sulfonic acid substituents that increase the acidity of the 9-proton, accelerating deprotection by approximately 30-fold in DCM with 10% morpholine compared to standard Fmoc. Similarly, Bsmoc (1,1-dioxobenzo[b]thiophen-2-ylmethyloxycarbonyl) incorporates a sulfone group that enables cleavage through Michael addition rather than proton abstraction, allowing orthogonal deprotection under specific conditions while maintaining compatibility with standard Fmoc chemistry.

Another sophisticated approach addresses the challenge of over-acylation in Dbz linkers used for peptide thioester synthesis. The native 3,4-diaminobenzoic acid (Dbz) linker contains two amine groups, only one of which should be acylated during peptide chain extension. However, particularly in glycine-rich sequences, the second amine remains susceptible to acylation, leading to branched and acetylated side products. Implementing orthogonal Alloc protection of one Dbz amine effectively eliminates these side reactions. The protected Fmoc-Dbz(Alloc) resin prevents over-acylation during synthesis while allowing quantitative removal of the Alloc group prior to activation, significantly improving synthetic purity for challenging sequences like those derived from histone proteins.

Sequence-Specific Optimization
  • Aggregation-Prone Sequences: Peptides with high β-sheet forming propensity or hydrophobic content present particular challenges in Fmoc-SPPS due to intermolecular association that shields the growing chain from reagents. Effective strategies include incorporating pseudoproline dipeptide building blocks at appropriate positions, which introduce kinks that disrupt regular secondary structure. Additionally, using optimized resins with improved swelling properties (such as PEG-based supports) and incorporating temporary backbone protection can significantly decrease chain aggregation and improve synthesis efficiency.
  • Cysteine-Rich Peptides: Sequences containing multiple disulfide bonds require careful management of cysteine protection and oxidative folding. Employ orthogonal thiol protection schemes (e.g., Trt/Acm, Trt/tBu, or Trt/Mmt) that allow selective deprotection and sequential disulfide formation. For particularly challenging folding pathways, consider replacing one native disulfide with a diselenide bond, which can improve oxidative folding efficiency and provide a native-like structure while facilitating regioselective formation of the remaining disulfide bonds.
  • Problematic Residue Combinations: Certain amino acid combinations predispose peptides to specific side reactions. The DG, NG, and NS sequences are prone to aspartimide formation during base treatment, which can be minimized by using weaker bases like piperazine or adding acidic additives (0.1 M HOBt) to the deprotection solution. Similarly, C-terminal cysteine residues may undergo racemization during activation, which can be reduced by using pre-formed symmetrical anhydrides or oxyma-based coupling reagents instead of phosphonium or uranium salts.

FAQs & Troubleshooting Guide

Frequently Asked Questions
  • What causes incomplete Fmoc deprotection, and how can it be resolved?

    Incomplete Fmoc deprotection typically results from sequence-dependent aggregation that physically shields the Fmoc group from the deprotection reagent, inadequate deprotection time or reagent concentration, or compromised piperidine solutions due to age or contamination. Resolution strategies include: incorporating pseudoproline dipeptides to disrupt aggregation; increasing deprotection time to 10-15 minutes or using multiple treatment cycles; using elevated temperature (up to 40°C) during deprotection; adding polar solvents like NMP to improve solvation; and ensuring fresh piperidine solutions (replace every 1-2 days depending on usage).

  • Why does my peptide contain multiple deletion sequences, and how can this be minimized?

    Multiple deletion sequences typically indicate incomplete coupling reactions rather than Fmoc stability issues directly. However, incomplete Fmoc deprotection will lead to deletion sequences in subsequent cycles. To minimize these issues: ensure complete Fmoc removal before each coupling step (verify by Kaiser/ninhydrin test); use fresh coupling reagents and extend coupling times for difficult sequences; incorporate double coupling for hydrophobic or aggregation-prone segments; use higher concentration of Fmoc-amino acids (3-5 equivalents) and efficient activating agents like HATU or Oxyma Pure/DIC; and consider microwave-assisted synthesis which can improve both deprotection and coupling efficiency for challenging sequences.

  • How can I prevent aspartimide formation in my DG-containing peptides?

    Aspartimide formation occurs when the aspartic acid side chain carbonyl attacks the backbone amide, forming a five-membered ring that can open to either α- or β-linked aspartyl peptides. Prevention strategies include: using weaker bases like piperazine for Fmoc removal; adding acidic additives (0.1 M HOBt) to the deprotection solution; incorporating backbone amide protection at the glycine residue; using the Dmab group for aspartic acid side chain protection instead of OtBu; and minimizing the time the peptide spends in basic conditions during deprotection.

  • What is the best way to monitor Fmoc deprotection efficiency?

    The most straightforward method is monitoring the yellow color development from the dibenzofulvene-piperidine adduct during deprotection, though this is qualitative. For quantitative assessment: use UV spectroscopy to measure fulvene derivative release at 301-305 nm; employ the Kaiser (ninhydrin) test to detect free amines after deprotection; implement online UV monitoring systems available on many automated synthesizers; or use LC-MS analysis of cleaved intermediate sequences to verify complete deprotection in challenging syntheses.

Troubleshooting Common Problems

Table: Fmoc-Amino Acid Stability Troubleshooting Guide

Problem Possible Causes Detection Methods Solutions
Premature Fmoc Deprotection Basic impurities in solvents, prolonged storage HPLC, color tests Use higher purity solvents, fresh reagents
Racemization Base-sensitive sequences, prolonged deprotection Marfey's analysis, chiral HPLC Optimize deprotection time, use milder bases
Side-Chain Modifications Inadequate scavenging during cleavage LC-MS, amino acid analysis Optimize cleavage cocktail, add specific scavengers
Dbz Over-Acylation Gly-rich sequences, unprotected Dbz amine LC-MS, HPLC Use Alloc-protected Dbz, Fmoc-(Dmb)Gly-OH
Aggregation Hydrophobic sequences, β-sheet formers Reduced coupling efficiency Pseudoproline dipeptides, elevated temperature
  • Problem: Peptide Resin Hardening and Reduced Swelling

    Causes: Excessive interchain association in hydrophobic sequences; inadequate solvation of resin matrix; high cross-linking density in resin.

    Solutions: Incorporate regular DCM swelling cycles between synthetic steps; use resins with improved swelling characteristics (e.g., ChemMatrix, PEG-based resins); add chaotropic agents like 2-propanol or urea to synthesis solvents; implement backbone protection strategies; use elevated synthesis temperatures (50-60°C) to improve solvation.

  • Problem: Multiple Side Products During Cleavage

    Causes: Incomplete scavenging of reactive cations; extended cleavage times promoting side reactions; incomplete removal of protecting groups; oxidation of sensitive residues.

    Solutions: Optimize scavenger composition based on specific sequence (refer to Figure 1 flow chart); perform cleavage under inert atmosphere; use degassed solvents and antioxidants; conduct preliminary small-scale cleavage tests to optimize conditions; consider two-stage cleavage procedures for sensitive sequences; implement milder protecting groups that cleave completely in shorter times.

  • Problem: Consistent Deletion Sequences at Specific Positions

    Causes: Sterically hindered residues; sequence-specific aggregation; difficult sequence contexts (e.g., β-sheet formers, Pro-rich regions).

    Solutions: Implement double coupling with different activation methods for problematic residues; use higher excess of Fmoc-amino acids (5-10 equivalents) in difficult couplings; incorporate temporary backbone protection at flanking positions; use microwave irradiation to improve coupling efficiency; switch to more powerful coupling reagents like HATU or HCTU for specific positions; extend coupling times to 2-4 hours for particularly difficult residues.

Conclusion

The successful application of Fmoc chemistry in peptide synthesis requires a comprehensive understanding of the stability characteristics of Fmoc-amino acid derivatives and the implementation of appropriate safeguarding strategies throughout the synthetic process. By recognizing the base-labile nature of the Fmoc group and its susceptibility to specific side reactions, researchers can proactively address potential stability issues through optimized storage conditions, careful handling practices, and tailored synthetic protocols. The troubleshooting guides and FAQs provided in this technical support center address the most common challenges encountered in Fmoc-based peptide synthesis, from routine deprotection optimization to complex sequence-dependent problems.

As peptide therapeutics and research tools continue to increase in complexity, the implementation of these advanced stabilization strategies becomes increasingly critical. The development of specialized Fmoc variants, orthogonal protection schemes, and sequence-specific solutions has significantly expanded the capabilities of Fmoc-SPPS, enabling the synthesis of increasingly challenging targets. By combining these advanced methodologies with fundamental best practices in handling and storage, researchers can overcome the stability limitations of Fmoc-amino acid derivatives and achieve higher yields and purities in their peptide synthetic endeavors.

References & Further Reading

  • Carpino, L. A.; Han, G. Y. J. Org. Chem. 1972, 37, 3404–3409. (The original Fmoc introduction paper)
  • Fields, G. B. Methods in Molecular Biology 1995, 35, 17-27. (Fmoc removal protocols)
  • Wuts, P. G. M.; Greene, T.W. Greene's Protective Groups in Organic Synthesis, Wiley, 2006. (Comprehensive protecting group reference)
  • Ralhan, K. et al. RSC Advances 2015, 5, 104417–104425. (Alternative Fmoc deprotection methods)
  • Blanco-Canosa, J. B.; Dawson, P. E. Angew. Chem. Int. Ed. 2008, 47, 6851-6855. (Dbz linker for thioester synthesis)
  • Sigma-Aldrich Technical Guide: "Cleavage and Deprotection Fmoc Resin" (Current practical protocols)

Troubleshooting Poor Retention of Amino Acid Derivatives in RP-HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Recommended Solution Key Experimental Parameters & Citations
Derivatization Incomplete or failed reaction with derivatizing agent. Verify reaction conditions (pH, time, reagent concentration); use excess reagent; consider dual-reagent (OPA/FMOC) for primary/secondary amines [1]. FMOC-Cl: Borate buffer (pH ~8.6), 6 mM FMOC-Cl in ACN, room temp [2]. OPA/FMOC: Automated pre-column derivatization; OPA for primary amines, then FMOC for secondary amines (e.g., proline) [1].
Mobile Phase pH Incorrect pH causing ionization of analytes, reducing retention. Adjust mobile phase pH to suppress ionization of acidic/basic amino acids; use volatile buffers (e.g., ammonium formate) for LC-MS [3]. Use pH ≥1 unit away from analyte pKa; for basic compounds, high-pH stable columns (e.g., XTerra RP18) with pH 11.5 buffer possible [4].
Stationary Phase Standard C18 column does not adequately retain polar derivatives. Use specialized columns: Polar-embedded RP (e.g., RP-Amide), HILIC for underivatized amino acids, or columns designed for basic compounds [5] [3]. HILIC-MS/MS: No derivatization needed; mobile phase: A= ammonium formate in water, B= ACN; gradient elution [3].
Gradient Profile Initial mobile phase too strong, eluting analytes too quickly. Optimize starting organic solvent percentage; use a shallower initial gradient; employ computer modeling for prediction [6]. Method optimization from four linear gradient measurements can reliably predict retention [6].
Detection Analyzing wrong derivative or incorrect wavelengths. Confirm spectral properties of derivatives; for fluorescence, use correct Ex/Em wavelengths [1]. OPA derivatives: Ex ~340 nm, Em ~450 nm. FMOC derivatives: Ex ~266 nm, Em ~305 nm [1].

Detailed Experimental Protocols

Here are detailed methodologies for two common and effective derivatization approaches cited in the literature.

Protocol 1: Pre-column Derivatization with FMOC-Cl for Topical Formulations

This protocol, adapted from a study analyzing 18 free amino acids in topical formulations, uses FMOC-Cl for its rapid reaction and stable derivatives [2].

  • Reagent Preparation:
    • Derivatization Buffer: 0.5 M Borate buffer, pH 8.6.
    • FMOC-Cl Solution: 6 mM solution in Acetonitrile.
    • Internal Standard (Optional): 12.5 mM 1-Adamantanamine (ADAM) in water:acetonitrile (1:3) mixture.
  • Derivatization Procedure:
    • Mix the amino acid sample with the borate buffer.
    • Add an appropriate volume of the FMOC-Cl solution.
    • Allow the reaction to proceed at room temperature.
    • The resulting derivatives are stable and can be injected directly.
  • Chromatographic Conditions [2]:
    • Column: InfinityLab Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm).
    • Mobile Phase: A: Water (pH adjusted), B: Acetonitrile.
    • Gradient: Non-linear gradient mode.
    • Flow Rate: 0.7 mL/min.
    • Temperature: 25 °C.
    • Detection: DAD (UV detection).
Protocol 2: Automated Dual Derivatization with OPA and FMOC

This protocol uses an autosampler to automate derivatization, first with OPA for primary amines, then with FMOC for secondary amines like proline [1].

  • Reagent Preparation:
    • OPA Solution: 20 mg o-phthaldialdehyde in 10 mL of 0.1 mol/L borate buffer (pH 9.2).
    • FMOC Solution: 2 mg FMOC in 10 mL of acetonitrile.
    • Reducing Agent: 10 µL of 3-mercaptopropionic acid in 10 mL of 0.1 mol/L borate buffer (pH 9.2).
  • Automated Derivatization Workflow: The following diagram illustrates the automated sequence performed by the autosampler.

Start Start with sample Step1 Aspirate Sample + Borate Buffer Start->Step1 Step2 Aspirate OPA + 3-MPA Reagent Step1->Step2 Step3 Mix and Wait (Reaction for Primary Amines) Step2->Step3 Step4 Aspirate FMOC Reagent Step3->Step4 Step5 Mix and Wait (Reaction for Secondary Amines) Step4->Step5 Step6 Inject into HPLC Step5->Step6

  • Chromatographic Conditions [1]:
    • Column: Unifinepak C18 (3.0 mm I.D. x 75 mm L, 1.9 µm).
    • Mobile Phase: A: 20 mM phosphate potassium buffer (pH 6.9); B: Acetonitrile/Methanol/Water (45/40/15).
    • Gradient: Complex gradient from 11% B to 100% B over 15 minutes.
    • Flow Rate: 0.8 mL/minute.
    • Detection: Fluorescence with wavelength switching: Ex 340/Em 450 nm (for OPA derivatives) to Ex 266/Em 305 nm (for FMOC derivatives) at 10.5 minutes.

Key Considerations for Method Development

When troubleshooting, a systematic approach is crucial. The following flowchart outlines the logical decision process for addressing poor retention.

Start Poor Retention Observed Q1 Are derivatives forming correctly? (Check with standards) Start->Q1 Q2 Is mobile phase pH suppressing analyte charge? Q1->Q2 Yes Act1 Troubleshoot Derivatization: - Confirm pH is basic (~8.6) - Ensure reagent is fresh & in excess - Allow sufficient reaction time Q1->Act1 No Q3 Is the stationary phase appropriate for polar compounds? Q2->Q3 Yes Act2 Adjust Mobile Phase pH: - Use a buffer with pKa ±1 of target pH - Shift pH to neutralize analytes Q2->Act2 No Q4 Is the initial gradient condition too strong? Q3->Q4 Yes Act3 Change Column Chemistry: - Switch to polar-embedded C18 - Or use a HILIC column Q3->Act3 No Act4 Optimize Gradient: - Lower starting %B - Flatten initial gradient slope Q4->Act4 No Success Retention Improved Q4->Success Yes Act1->Q2 Act2->Q3 Act3->Q4 Act4->Success

References

optimizing mobile phase for Fmoc-amino acid separation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Mobile Phase Optimization

Here are answers to common challenges you might encounter.

Issue Possible Cause Suggested Solution
Poor enantiorecognition CSP not suitable for target analytes Switch CSP; polysaccharide-based for broad applicability [1] or quinidine-based for anion-exchange [2]
Insufficient resolution (Rs) Non-optimal solvent composition or additive Adjust MeOH/MeCN ratio in bulk solvent [2]; vary acid/base additive type and concentration [2]
Low peak efficiency Suboptimal driving force or temperature Use CEC instead of nano-LC for better efficiency [1]; adjust column temperature [2]
Retention too weak/strong Incorrect solvent strength or pH Modify organic modifier percentage (MeOH, MeCN) or CO₂/MeOH ratio (SFC) [2]

Detailed Experimental Protocols

Here are detailed methodologies for two effective approaches cited in recent studies.

Protocol 1: Polysaccharide-Based CSP for Nano-LC and CEC

This method uses cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Sepapak-2, Lux Cellulose-2) and is highly effective for separating Fmoc-amino acid enantiomers [1].

  • 1. Chiral Stationary Phase: Cellulose tris(3-chloro-4-methylphenylcarbamate) [1].
  • 2. Mobile Phase Optimization:
    • The study achieved high chiral recognition with a mobile phase consisting of aqueous and organic components.
    • The exact composition should be optimized, but typical solvents include methanol (MeOH) and acetonitrile (MeCN), often with acid/base additives to control retention and selectivity [2].
  • 3. Separation Modes:
    • Nano-LC: Enabled separation of 19 out of 23 tested Fmoc-amino acids [1].
    • CEC (Capillary Electrochromatography): Provided better peak efficiency and resolution, enabling the chiral discrimination of 20 out of 23 amino acids. This is recommended if your equipment supports it [1].
  • 4. Application: This method has been successfully applied to determine the enantiomeric purity of citrulline in food supplements [1].
Protocol 2: Quinidine-Based CSP for HPLC and SFC

This method uses Chiralpak ZWIX(-) or QD-AX columns, which are zwitterionic or anion-exchanger types, and is effective for both HPLC and Subcritical Fluid Chromatography (SFC) [2].

  • 1. Chiral Stationary Phase: Quinidine-based zwitterionic (Chiralpak ZWIX(-)) or anion-exchanger (QD-AX) [2].
  • 2. Mobile Phase Optimization:
    • Bulk Solvent: Systematically vary the ratio of:
      • MeOH/MeCN (for reversed-phase HPLC)
      • H₂O/MeOH (for hydrophilic interactions)
      • CO₂/MeOH (for SFC) [2]
    • Additives: The nature and concentration of acid and base additives (e.g., ammonium acetate, formic acid, amines) are critical. They act as counter- and co-ions to modulate retention and enantioselectivity [2].
  • 3. Temperature Optimization:
    • Investigate the effect of column temperature (e.g., 20°C to 40°C).
    • For these phases, enantioseparations are typically enthalpy-driven. The van't Hoff plot (ln α vs. 1/T) can be used to calculate thermodynamic parameters [2].
  • 4. Elution Sequence: With these CSPs, the L-enantiomer of Fmoc-amino acids almost always elutes before the D-enantiomer [2].

Optimization Workflow Diagram

The diagram below outlines the logical process for method development.

cluster_opt Optimization Loop Start Start Method Development CSP Select Chiral Stationary Phase (CSP) Start->CSP MP Define Initial Mobile Phase CSP->MP Run Perform Initial Run MP->Run Evaluate Evaluate Chromatogram Run->Evaluate Adjust Adjust Parameters Evaluate->Adjust Resolution < 1.5 Success Success: Method Finalized Evaluate->Success Resolution ≥ 1.5 P1 ∙ Modify solvent ratio (MeOH/MeCN/Water/CO₂) Adjust->P1 P2 ∙ Change additive type/ concentration P1->P2 P3 ∙ Adjust column temperature P2->P3 Run2 Perform New Run P3->Run2 Eval2 Re-evaluate Results Run2->Eval2 Eval2->Adjust Resolution < 1.5 Eval2->Success Resolution ≥ 1.5

Key Takeaways for Method Development

  • CSP is King: The choice of chiral stationary phase is the most critical factor. Polysaccharide-based phases offer a broad spectrum of recognition, while quinidine-based phases provide a different, often complementary, mechanism [1] [2].
  • Fine-Tune the Additives: In HPLC and SFC, don't just focus on the organic solvent. The type and concentration of acid/base additives can make or break a separation [2].
  • Consider CEC: If you have access to the technology, Capillary Electrochromatography can provide superior separation efficiency compared to pressure-driven nano-LC for the same CSP [1].

References

overcoming hydrolysis in carbamoyloximinic fluorene derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Carbamoyloximinic Fluorene Derivatives

These derivatives combine a fluorene tricyclic aromatic system with a carbamoyloxime functional group. This structure is investigated for developing new antimicrobial strategies to address drug-resistant infections [1].

The general structure and hydrolysis reaction of a simple amide can be represented as follows. For carbamoyloximinic fluorene derivatives, the "R" group would represent the complex fluorene-based part of the molecule.

G Amide Amide CarboxylicAcid CarboxylicAcid Amide->CarboxylicAcid Hydrolysis Amine Amine H2O H2O H3O H3O H2O->H3O Consumed H3O->H2O Regenerated (Catalyst)

Potential Stabilization Strategies

While specific data for your derivatives is limited, the hydrolysis vulnerability primarily lies in the carbamoyloxime group, specifically the amide bond [2]. The table below outlines general strategies to consider.

Stabilization Strategy Principle Example Experimental Approach
Structural Modification Reduce electron-donating ability of nitrogen lone pair, making the carbonyl carbon less electrophilic [2]. Introduce electron-withdrawing groups (e.g., halogens like chlorine) on the aryl moiety [1].
Formulation with Nanocarriers Protect the molecule from the aqueous environment; control release kinetics; target delivery. Use magnetite@citrate core@shell nanostructures to encapsulate the derivative, which can improve delivery and potentially reduce degradation [1].
Environmental Control Minimize exposure to hydrolytic conditions (acid, base, water). Use anhydrous solvents, control pH, and perform short-term experiments under nitrogen atmosphere.

The conceptual workflow for investigating hydrolysis and implementing these strategies is as follows.

G Start Identify Hydrolysis Issue Analysis Analyze Hydrolyzed Products (e.g., via HPLC, MS) Start->Analysis Strat1 Strategy 1: Structural Modification Analysis->Strat1 Strat2 Strategy 2: Nanocarrier Formulation Analysis->Strat2 Strat3 Strategy 3: Environmental Control Analysis->Strat3 Test Test Stability (Accelerated Stability Studies) Strat1->Test Strat2->Test Strat3->Test Result Evaluate & Optimize Test->Result

Suggested Path for Deeper Research

To build more detailed troubleshooting guides, you may need to consult specialized chemical and pharmaceutical resources.

  • Search in Deeper Channels: The most specific data is often found in specialized scientific databases like SciFinder, Reaxys, or detailed patent filings (e.g., via Google Patents), which go beyond general internet searches.
  • Consult General Reaction Guidance: Resources like Organic Synthesis provide standard protocols for reactions like amide hydrolysis, which can inform the reverse process of stabilization [2].

References

Core Principles for Handling Air-Sensitive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Air-sensitive compounds react with oxygen (O₂) or moisture (water) in the air. This can lead to:

  • Decomposition of reagents or products, resulting in failed reactions [1].
  • Formation of dangerous by-products, such as flammable gases, which can cause fires or explosions [1].

Handling these compounds requires excluding air and moisture by using an inert atmosphere, such as argon or nitrogen, and specialized equipment [2] [1].

Essential Equipment & Setup

The following table summarizes the key equipment needed for handling air-sensitive materials.

Equipment Purpose Key Considerations
Schlenk Line [2] A vacuum/inert gas manifold system that allows glassware to be evacuated and filled with inert gas. The evacuate-refill cycle (typically 3 times) ensures an inert atmosphere in the glassware [2].
Schlenk Flask [2] Reaction flask with a tap to connect to the Schlenk line and control access to vacuum or inert gas. Preferable to standard round-bottomed flasks for better control [2].
Specialized Packaging (e.g., AcroSeal) [1] Bottles with septa for safe storage and dispensing of air-sensitive liquids. Use syringes with inert gas pressure to withdraw liquids without exposing the bottle contents to air [1].
Glovebox [2] A sealed container with an inert atmosphere, allowing for manipulation of solids and liquids in a completely air-free environment. Essential for weighing and handling highly air-sensitive solids [2].

The workflow for setting up a reaction under an inert atmosphere can be visualized as follows:

start Assemble Clean, Dry Glassware grease Grease All Ground-Glass Joints start->grease connect Connect to Schlenk Line grease->connect cycle Perform 3 Evacuate-Refill Cycles connect->cycle atm_check Atmosphere is Inert? cycle->atm_check atm_check->cycle No positive_flow Maintain Positive Inert Gas Flow atm_check->positive_flow Yes add_reagents Add Reagents Safely positive_flow->add_reagents

Troubleshooting FAQs & Experimental Guidance

How do I add an air-sensitive solid to a reaction?

The safest method for adding an air-sensitive solid is to use a glovebox [2].

  • Procedure:

    • Place your clean, dry Schlenk flask and the air-sensitive solid into the glovebox's antechamber.
    • Subject the antechamber to at least three evacuate-refill cycles to remove air.
    • Enter the main glovebox chamber and weigh the solid directly into your flask.
    • Seal the flask with a greased stopper and remove it from the glovebox.
    • Attach the sealed flask to your Schlenk line. Remember to evacuate and refill the connecting tubing before opening the flask's tap to the line [2].
  • Alternative: Solid Addition Tube: For reactions where moving the entire apparatus into a glovebox is not feasible, a solid addition tube can be used. The solid is loaded into the tube inside a glovebox, and the tube is then attached to the reaction vessel under a positive flow of inert gas [2].

What should I do if my reaction mixture changes color unexpectedly?

A color change can indicate decomposition due to air exposure. The table below lists common issues and solutions.

Observation Potential Cause Corrective Action
Unexpected color change Partial decomposition from a small air leak. Check system integrity: ensure all joints are properly greased and sealed. Increase the positive flow of inert gas slightly [2].
Formation of a precipitate Oxidation product or reaction with moisture. The product may be compromised. Isolate and analyze the product to identify decomposition by-products.
No reaction occurs Reagents decomposed by exposure to air or moisture before use. Test reagent quality and ensure solvents are extra-dry. Review storage and handling procedures for all air-sensitive reagents [1].
How do I safely handle air-sensitive reagents from bottles?

For liquids in specialized packaging (e.g., AcroSeal), follow this procedure using a syringe [1]:

  • Pressurize the bottle: Use a dry, inert gas (N₂ or Ar) and a syringe with an 18-21 gauge needle to inject a small volume of gas into the bottle. This creates positive pressure.
  • Withdraw the reagent: With the same syringe, withdraw the desired volume of liquid. The positive pressure will assist this process.
  • Dispense into reaction: Transfer the liquid into your reaction vessel, which should be under a positive flow of inert gas.

A double-tipped (double-tipped) needle can streamline this process by allowing gas entry and liquid withdrawal to happen simultaneously [1].

Critical Safety Considerations

  • Always Assume Hazard: Treat all air-sensitive chemicals as potential fire and explosion hazards. Never handle them without proper training and equipment [1].
  • Glassware Integrity: Use only clean, dry, and check for star-cracks in glassware before applying vacuum. Cracks can cause implosions [2].
  • Proper Greasing: Apply a thin, even layer of high-vacuum grease to all ground-glass joints to ensure an airtight seal without contaminating your reaction [2].
  • Solvent Quality: Using solvents contaminated with water can be as dangerous as handling pyrophoric compounds directly. Always use appropriately dry solvents for air-sensitive reactions [1].

A Note on 2-Amino-9-fluorenol

While the searched literature provides a strong foundation for air-sensitive techniques, it does not contain specific experimental protocols or stability data for This compound. The compound 9-fluorenol is mentioned as a wakefulness-promoting agent and a dopamine reuptake inhibitor [3], and its derivative, Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), is widely used in amino acid analysis [4]. However, the specific handling requirements for the 2-amino derivative must be determined by consulting its specific safety data sheet (SDS) and specialized chemical literature.

References

2-amino-9-fluorenol vs OPA for amino acid derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Derivatization Reagents: FMOC-Cl vs. OPA

The table below summarizes the core characteristics of FMOC-Cl and OPA to help you evaluate their suitability for different applications.

Characteristic FMOC-Cl OPA
Reacts with Primary Amines Yes [1] Yes [1]
Reacts with Secondary Amines Yes [1] No [1]
Derivative Stability High (stable for >48 hours) [2] [1] Low [1]
Reaction Speed Rapid [1] [3] Very Rapid (~1 minute) [1]
Detection Methods Fluorescence & UV [1] Fluorescence [1]
Fluorescence Parameters Ex: 265 nm, Em: 310 nm [1] Ex: 390 nm, Em: 475 nm [1]
Key Advantage Detects both primary and secondary amines; stable derivatives. Fast reaction; simple automation; minimal column wear [1].
Key Disadvantage Fluorescent hydrolysis by-product (FMOC-OH) can interfere [1]. Cannot detect secondary amines without additional reagents; derivative instability [1].

Experimental Protocols for Derivatization and Analysis

Here are detailed methodologies for using FMOC-Cl and OPA, based on published protocols.

FMOC-Cl Derivatization Protocol

This protocol is adapted from methods proven to provide excellent derivatization for problematic amino acids like His and Tyr [2] [4].

  • Reaction Buffer: Borate buffer, pH ~9.0 (optimal range is 9.0 to 11.4) [2] [4].
  • FMOC-Cl Concentration: A 0.5 mM concentration in acetonitrile is effective. The molar ratio of [FMOC-Cl]/[total amino acids] should be approximately 5.5/1 for comprehensive derivatization [4].
  • Derivatization Procedure:
    • Mix the amino acid sample with the borate buffer.
    • Add the FMOC-Cl solution in acetonitrile.
    • Let the reaction proceed for 20-40 minutes at ambient temperature [2] [4].
  • Reaction Workflow:

fmoc_workflow Sample Amino Acid Sample Reaction React for 20-40 min at Ambient Temperature Sample->Reaction Buffer Borate Buffer (pH ~9.0) Buffer->Reaction Reagent FMOC-Cl in ACN Reagent->Reaction FMOC_AA Stable FMOC-Amino Acid Derivative Reaction->FMOC_AA

  • HPLC Analysis: The derivatives are stable and can be analyzed using reversed-phase HPLC with fluorescence detection (Ex: 265 nm, Em: 310 nm) [1] [4]. To address the potential interference from the hydrolysis product FMOC-OH, which is also fluorescent, ensure your HPLC method achieves good separation between FMOC-OH and the target amino acid derivatives [1].
OPA Derivatization Protocol

OPA derivatization is known for its speed and is often automated [1] [3].

  • Reaction Buffer: A high-pH buffer (e.g., borate buffer) is required.
  • Derivatization Reagent: OPA must be used in the presence of a thiol reagent, such as 2-mercaptoethanol or 3-mercaptopropionic acid [1].
  • Derivatization Procedure:
    • Mix the amino acid sample with the borate buffer.
    • Add the OPA/mercaptoethanol reagent solution.
    • The reaction is complete within 1 minute at room temperature [1].
  • Reaction Workflow:

opa_workflow Sample2 Amino Acid Sample Reaction2 React for ~1 min at Room Temperature Sample2->Reaction2 Buffer2 Borate Buffer Buffer2->Reaction2 Reagent2 OPA + Thiol Reagent Reagent2->Reaction2 OPA_AA OPA-Amino Acid Derivative (Low Stability) Reaction2->OPA_AA

  • HPLC Analysis: Analyze immediately using reversed-phase HPLC with fluorescence detection (Ex: 390 nm, Em: 475 nm). The instability of the OPA derivatives necessitates rapid injection after derivatization or the use of an automated inline system [1].

Strategic Selection and Combined Use

Choosing between FMOC-Cl and OPA depends on your specific analytical needs.

  • Choose FMOC-Cl if: Your method must detect secondary amino acids (e.g., proline), you require high stability of derivatives for batch analysis over time, or you need to utilize UV detection as an alternative to fluorescence [1].
  • Choose OPA if: You are only analyzing primary amino acids, require extremely fast derivatization, and can manage the derivative instability with automation or immediate analysis [1] [3].

A powerful strategy is to use OPA and FMOC-Cl together. This sequential approach leverages the strengths of both: OPA derivatives primary amines, and FMOC-Cl subsequently derivatives secondary amines. This combination allows for the complete analysis of all proteinogenic amino acids in a single run [1].

Experimental Data and Performance

Optimized FMOC-Cl methods have demonstrated excellent performance:

  • Quantitation Limits: Detection limits can reach the low femtomole to picomole range (1-10 pmol) [2] [4].
  • Reproducibility: Under optimal conditions (0.5 mM FMOC-Cl, pH 9, 20 min reaction), the relative standard deviation (RSD%) for 22 amino acids can be ≤4% [4].
  • Linearity: Calibration curves are typically linear over a wide range, for example, from a 10 to 300 molar ratio of FMOC-Cl to total amino acid [2].

References

validating Fmoc-Cl method for amino acid quantification

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Amine-Derivatization Methods

The table below summarizes a systematic comparative study of five amine-derivatization methods based on reactivity, absorbance, fluorescence, chromatographic separation, and ionization efficiencies under different pH conditions [1].

Derivatization Method Key Advantages Key Disadvantages Optimal Chromatography pH Detection Modes
Fmoc-Cl Fluorescence and UV detection; stable derivatives; suitable for highly acidic conditions [1] [2]. Derivatization yield lower with HFIP buffer [3]. Highly acidic (pH 2.6) [1] UV (262 nm), FLD (Ex 254 nm / Em 313 nm) [2]
Dansyl-Cl Versatile; high ionization efficiency for MS; fluorescent products [1]. Not covered in available search results. Versatile across pH conditions [1] Fluorescence, high MS ionization [1]
Dabsyl-Cl Good alternative for weak acid/base conditions [1]. Not covered in available search results. Weakly acidic and weakly basic [1] Not specified in search results
OPA Versatile fluorogenic reagent; chemistry tunable with different thiols [1]. Not covered in available search results. Versatile across pH conditions [1] FLD (Ex 340 nm / Em 455 nm), UV (340 nm) [2]
Marfey's Reagent Useful for separation of enantiomers (chiral) [1]. Suboptimal performance in general comparison [1]. Suboptimal in general [1] Not specified in search results

Fmoc-Cl Experimental Protocol and Validation Data

Here are the detailed methodologies and key validation metrics for the Fmoc-Cl derivatization process as reported in recent literature.

Detailed Fmoc-Cl Derivatization Protocol

The following workflow outlines the optimized steps for amino acid analysis in plant-based proteins using Fmoc-Cl, integrating ultrasound-assisted hydrolysis [2].

fmoc_workflow start Start: Protein Sample step1 Ultrasound-Assisted Acid Hydrolysis start->step1 7 mg sample 6M HCl, 90°C, 30 min step2 Adjust pH to 9.0 with Borate Buffer step1->step2 Hydrolysate step3 Derivatize with Fmoc-Cl (5 mM, 5 min) step2->step3 In Borate Buffer step4 HPLC-UV Analysis (262 nm) step3->step4 Fmoc-AA Derivatives end End: Amino Acid Quantification step4->end

Key Validation Parameters for the Fmoc-Cl Method

The optimized method has been validated according to FDA guidelines, demonstrating high performance as shown in the table below [2].

Validation Parameter Reported Performance
Linearity r² > 0.999 [2]
Accuracy (Recovery) 80% - 118% [2]
Precision (RSD) < 10.9% [2]
Detection Limit Femtomole range [4]
Derivative Stability > 48 hours [4]

Key Insights for Method Development

  • Buffer Selection is Critical: While borate buffer is most common, one study found that carbonate buffer provided higher analytical responses for Fmoc-Cl derivatization in LC-ESI-MS analysis, whereas HFIP buffer was found to be unsuitable as it significantly lowered derivatization yields [3].
  • Addressing Troublesome Amino Acids: An improved derivatization protocol at pH 11.4 for 40 minutes at room temperature has been established. This method produces stable derivatives and is particularly effective for the typically problematic amino acids Histidine and Tyrosine, generating derivatives with higher fluorescence response [5] [4].
  • Comprehensive Coverage: No single derivatization method is superior for all amine-containing metabolites. The five methods compared have distinct compound coverage profiles, and a combination of multiple derivatization reagents is necessary for comprehensive metabolomic coverage [1].

References

2-amino-9-fluorenol binding affinity compared to other fluorenes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles of Key Fluorene Derivatives

The table below summarizes basic information for several fluorene compounds based on the search results. Please note that "2-amino-9-fluorenol" was not directly discussed; the data for the most closely related compounds is provided for context.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Characteristics & Research Context

| 2-Aminofluorene (2-AF) [1] | C13H11N | 181.24 | - Synthetic arylamine.

  • Studied as a model carcinogen and mutagen.
  • Can intercalate into DNA, causing frameshift mutations. | | 2-Amino-9-fluorenone [2] | C13H9NO | 195.22 | - Used as an active pharmaceutical intermediate.
  • Melting point: 157-160°C. | | 9-Fluorenol [3] [4] [5] | Information not available in search results | Information not available in search results | A bacterial metabolite of fluorene. Key intermediate in a microbial degradation pathway. | | 9-Fluorenone [3] [4] [5] | Information not available in search results | Information not available in search results | A bacterial metabolite of fluorene. Formed from the dehydrogenation of 9-fluorenol. |

Research Significance and Biological Interactions

While quantitative binding affinity data is lacking, the available information explains why these compounds are studied.

  • 2-Aminofluorene as a Model Carcinogen: 2-Aminofluorene (2-AF) is not typically discussed in terms of a single binding affinity value. Its significance lies in its role as a pro-carcinogen [1]. Once metabolized in the body (e.g., to N-hydroxy-2-acetylaminofluorene), its derivatives can form DNA adducts, leading to mutations and tumors in animal models [1]. Its interaction with DNA can also induce a conformational change from the common B-DNA form to Z-DNA, which is highly mutagenic [1].
  • Fluorene Derivatives in Metabolic Pathways: Compounds like 9-fluorenol and 9-fluorenone are primarily studied in environmental microbiology. They are key intermediates in the bacterial degradation pathway of fluorene, a polycyclic aromatic hydrocarbon (PAH) pollutant [3] [4] [5]. The "binding" and conversion of these compounds are facilitated by specific bacterial enzymes.

The diagram below illustrates this metabolic pathway, showing the relationship between some of these compounds.

Fluorene Fluorene 9-Fluorenol 9-Fluorenol Fluorene->9-Fluorenol Oxygenation 9-Fluorenone 9-Fluorenone 9-Fluorenol->9-Fluorenone Dehydrogenation 1,1a-Dihydroxy-1-hydro-9-fluorenone 1,1a-Dihydroxy-1-hydro-9-fluorenone 9-Fluorenone->1,1a-Dihydroxy-1-hydro-9-fluorenone Angular Dioxygenation Phthalate Phthalate 1,1a-Dihydroxy-1-hydro-9-fluorenone->Phthalate Multiple Steps

Experimental Approaches for Measuring Binding

Since the search results did not contain specific protocols for fluorene binding, the following general guidance for measuring biomolecule binding affinity is based on a critical review of methodological practices [6].

  • Essential Experimental Controls: To ensure a reported equilibrium dissociation constant (KD) is reliable, the study must demonstrate two key elements [6]:

    • Equilibration: The binding reaction must have reached equilibrium. This is confirmed by showing that the fraction of complex formed does not change over time. The required incubation time can be estimated as five times the reaction's half-life.
    • Avoiding Titration: The KD measurement must not be affected by titration. This is tested by showing that the apparent KD value does not change when the concentration of the limiting binding component is systematically varied.
  • Common Binding Assay Techniques: A variety of techniques can be used, each with pros and cons [7]. It is often advisable to use a label-free technique or to validate results with a second method.

    • Fluorescence-based assays (e.g., Fluorescence Polarization, FRET): These are widely used but require labeling molecules with a fluorophore, which can sometimes alter their binding properties [7].
    • Label-free techniques (e.g., Surface Plasmon Resonance, SPR): These do not require molecular labels and can provide more direct measurement of binding kinetics (kon, koff) in addition to affinity (KD) [7].
    • Electrophoretic Mobility Shift Assay (EMSA): This is a common, low-tech method for studying protein-nucleic acid interactions, but it is labor-intensive and does not provide kinetic rate constants [7].

References

comparative study of fluorenone derivatives for antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Fluorenone Derivatives

The table below summarizes the antimicrobial activity of three key classes of fluorenone derivatives, highlighting how structural changes influence their effectiveness.

Derivative Class Key Structural Features Antimicrobial Spectrum Key Findings & Performance Data

| O-Aryl-Carbamoyl-Oxymino-Fluorene [1] | Carbamoyloximinic moiety; substituents on the aryl group (e.g., -Cl, -CH₃) | Bacteria: Planktonic and biofilm Staphylococcus aureus Fungi: Candida albicans | • Electron-withdrawing chlorine atoms enhanced activity against S. aureus (planktonic and biofilm). • Electron-donating methyl groups enhanced anti-fungal activity against C. albicans. • Loading onto magnetite nanoparticles substantially improved activity against planktonic microorganisms. | | Fluorenone Thiosemicarbazones [2] | Derived from condensation of thiosemicarbazide with fluorenone; part of the Schiff base family | Information not specified in available text. | • Studied extensively for diverse pharmacological actions (e.g., antitumor, anti-inflammatory). • Density Functional Theory (DFT) calculations used to explore electrical properties and stability, which can inform the design of bioactive compounds. | | Fluorinated Thiourea with Sulfonamide [3] | Hybrid molecules combining fluorinated aryl/heterocyclic thiourea and sulfonamide moieties | Gram-positive: Streptococcus pneumoniae, Bacillus subtilis Gram-negative: Pseudomonas aeruginosa, Escherichia coli Fungi: Aspergillus fumigatus, Candida albicans | • Compound 4a (fluorinated pyridine derivative) showed the highest broad-spectrum activity. • MIC values: Ranged from 1.95 to 15.63 µg/mL across tested strains. • Compound 4c & 4d exhibited selective activity against Gram-positive bacteria. |

Experimental Protocols for Key Assays

To evaluate the antimicrobial potential of these compounds, researchers typically employ a suite of quantitative assays. The workflow for these key protocols is summarized in the diagram below.

Start Culture Microbial Strains A1 Planktonic Susceptibility Testing Start->A1 A2 Biofilm Eradication Testing Start->A2 A3 Check for Enhanced Activity with Nanoparticles Start->A3 B1 Broth Dilution Method A1->B1 B2 Agar Well Diffusion Method A1->B2 B3 Biofilm Assay A2->B3 C1 Determine Minimum Inhibitory Concentration (MIC) A3->C1  Compare results C3 Determine Minimum Biofilm Eradication Concentration (MBEC) A3->C3  Compare results B1->C1 C2 Measure Zone of Inhibition (mm) B2->C2 B3->C3

The core methodologies referenced in the search results include [1] [3]:

  • Planktonic Susceptibility Testing: Activity against free-floating microorganisms is quantified using Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, typically determined by a broth dilution method. Alternatively, the agar well diffusion assay is used, where zones of inhibition around wells containing the test compound are measured in millimeters.
  • Biofilm Eradication Testing: To combat surface-adherent, resistant microbial communities, the Minimum Biofilm Eradication Concentration (MBEC) is determined. This assay involves growing biofilms on a surface, treating them with the compound, and assessing the concentration required to kill the biofilm cells.
  • Nanoparticle Enhancement: Studies involve synthesizing core@shell nanostructures (e.g., magnetite@citrate), loading them with the active fluorenone derivative, and then comparing the MIC and MBEC of the loaded nanostructures against the free compound to demonstrate enhanced efficacy [1].

Key Insights and Strategic Implications

  • Structure-Activity Relationship (SAR) is Crucial: The antimicrobial effect is not inherent to the fluorenone core alone but is profoundly shaped by its substituents. The design strategy should focus on creating a "push-pull" architecture to optimize intramolecular charge transfer, which can enhance bioactivity [1] [2].
  • Nanocarriers Improve Efficacy: The use of nanocarriers like iron oxide nanoparticles can dramatically improve the performance of fluorenone derivatives by enhancing delivery, increasing local concentration, and potentially overcoming certain resistance mechanisms [1].
  • Computational Design is a Powerful Tool: Density Functional Theory (DFT) calculations help predict molecular stability, electronic properties, and reactivity. These insights can guide the rational design of more effective derivatives before they are synthesized and tested experimentally [2].

References

validation of RP-HPLC/DAD method for Fmoc-amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters and Data

The table below summarizes the core validation data for an RP-HPLC/DAD method designed for the simultaneous analysis of 18 free amino acids in topical formulations after derivatization with Fmoc-Cl [1].

Validation Parameter Experimental Details & Conditions Reported Outcome
Analytes 18 FAAs (e.g., l-Ala, l-Arg, l-Asn, l-Asp, l-Gln, l-Glu, l-Gly, l-His, etc.) Simultaneous analysis [1]
Derivatization Reagent: 9-fluorenylmethyl chloroformate (Fmoc-Cl); Concentration: 6 mM in ACN; Buffer: 0.5 M borate buffer (pH 8.6) Stable derivatives for all amino acids [1]
Chromatography Column: InfinityLab Poroshell 120 E.C 18 (3 x 50 mm, 2.7 μm); Temperature: 25°C; Mobile Phase: Water and ACN (pH adjusted), gradient mode; Flow Rate: 0.7 mL/min; Injection Volume: 10 μL; Detection: DAD Successful separation achieved [1]
Selectivity Evaluation of chromatographic separation Method was selective for all 18 FAAs [1]
Linearity & Range Concentration range: 5–80 µM Correlation coefficient (r) > 0.995 [1]
Precision Not explicitly detailed in the excerpt Method described as "precise" [1]
Accuracy Not explicitly detailed in the excerpt Method described as "accurate" [1]
Sensitivity (LOD/LOQ) Data not provided in the excerpt for this specific method Method described as "sensitive" [1]

Experimental Protocol Overview

The validated method involves a clear multi-step process. The diagram below outlines the key stages from sample preparation to final analysis.

workflow Start Start: Sample Preparation A Derivatization with Fmoc-Cl Start->A Prepare sample in borate buffer pH 8.6 B Chromatographic Separation A->B Inject 10 µL C Diode Array Detection (DAD) B->C Gradient elution with ACN/Water End Data Analysis & Quantification C->End UV Detection

Here are more detailed explanations of the key steps:

  • Derivatization Protocol: The derivatization reaction is crucial for enabling the detection of amino acids. The typical procedure involves reacting the amino acid sample with a 6 mM solution of Fmoc-Cl in acetonitrile, using a 0.5 M borate buffer at pH 8.6 to maintain the optimal alkaline conditions for the reaction to proceed [1]. Other studies have successfully used even higher pH (e.g., pH 11.4) for efficient derivatization [2].
  • Chromatographic Separation: The separation is performed using a modern reversed-phase C18 column with a small particle size (2.7 μm) for high efficiency. A gradient elution with water and acetonitrile (with adjusted pH) at a flow rate of 0.7 mL/min effectively resolves the 18 Fmoc-amino acid derivatives [1].
  • Detection: Analysis was carried out using a Diode Array Detector (DAD), which allows for the acquisition of UV spectra for peak identification and purity assessment [1]. It is worth noting that Fmoc derivatives are highly suitable for fluorescence detection, which offers significantly higher sensitivity and lower detection limits (in the fmol range) [3].

Key Considerations for Method Validation

When developing or adapting this method, you should account for the following aspects based on the retrieved information:

  • Addressing Common RP-HPLC Challenges: The cited 2022 study specifically aimed to overcome the typical drawback of RP-HPLC for polar amino acids, which is their poor retention on standard C18 columns. Their successful validation suggests that with appropriate method development (e.g., mobile phase pH adjustment), this challenge can be resolved [1].
  • Stability of Derivatives: A key advantage of using Fmoc-Cl is that it forms stable derivatives with both primary and secondary amino acids, making the method robust for automated analysis [1] [2].
  • Impurity Considerations: If you are working with commercial Fmoc-amino acids as standards or substrates, be aware that they can contain impurities like free amino acids, dipeptides, or acetic acid, which are strictly controlled in high-purity products (e.g., ≤0.2% free amino acid content) [4]. This is critical for ensuring accurate quantification.

References

comparison of 2-amino-9-fluorenol with 2-aminofluorene properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the key identifiers and physical properties of the two compounds for a direct comparison.

Property 2-Aminofluorene (2-AF) 2-Amino-9-fluorenone
IUPAC Name 9H-Fluoren-2-amine [1] 2-amino-9H-fluoren-9-one [2]
CAS RN 153-78-6 [1] 3096-57-9 [2]
Molecular Formula C₁₃H₁₁N [1] C₁₃H₉NO [2] [3]
Molecular Weight 181.24 g·mol⁻¹ [1] 195.22 g·mol⁻¹ [2] [3]
Appearance White to tan solid [1] Information not available in search results
Melting Point 125-132 °C [1] Information not available in search results
Solubility in Water < 0.1 g/100 mL (at 19.5 °C) [1] Information not available in search results
SMILES C1CCC2=CC(=CC=C2C1=N)O NC1=CC=C2C3=CC=CC=C3C(=O)C2=C1 [2] [3]

Biological Activity and Research Applications

Both compounds are recognized for their significant biological activity and are primarily used in research settings as model compounds to study carcinogenesis and genotoxicity.

Aspect 2-Aminofluorene (2-AF) 2-Amino-9-fluorenone
Primary Research Use Model carcinogen and mutagen [1]. Information not available in search results; its parent structure, fluorenone, is a common scaffold in drug discovery [4].
Carcinogenicity & Mutagenicity Known carcinogen and mutagen [1] [5]. Its metabolite, 2-AAF, is also a potent carcinogen [6] [1]. Information not available in search results.
Mechanism of Toxicity Metabolic activation leads to DNA-adduct-forming metabolites, causing frameshift mutations [1]. Information not available in search results.

| Key Metabolites | - 2-Acetylaminofluorene (2-AAF)

  • N-Hydroxy-2-acetylaminofluorene (N-OH-2-AAF)
  • N-Hydroxy-2-aminofluorene (N-OH-2-AF) [6] [1] | Information not available in search results. |

Experimental Protocols for Genotoxicity Assessment

The following are standard protocols used to study the genotoxicity of compounds like 2-aminofluorene and its metabolites.

Salmonella/Microsome Mutagenicity Assay (Ames Test)

This test is used to identify substances that can cause genetic mutations.

  • Objective: To determine the mutagenic potential of a compound using Salmonella typhimurium bacteria [7].
  • Principle: Mutagenic compounds induce reversions in histidine-dependent bacterial strains (e.g., TA1538, TA98), allowing them to grow in a histidine-deficient medium [7].
  • Procedure:
    • S9 Preparation: The metabolic activation system (S9) is prepared from the liver homogenate of rodents (e.g., rats) that may be pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital [7].
    • Treatment: The test compound (e.g., 2-AF) is incubated with the bacterial strain and the S9 mix.
    • Analysis: After incubation, the number of revertant colonies is counted. A significant increase compared to the control indicates mutagenicity [7].

The workflow of the Ames Test can be visualized as follows:

G Start Test Compound (e.g., 2-AF) Incubation Incubation Mixture Start->Incubation S9 S9 Metabolic Activation System S9->Incubation Bacteria Salmonella typhimurium (His- strain) Bacteria->Incubation Plating Plate on Histidine- Deficient Medium Incubation->Plating Result Count Revertant Colonies Plating->Result

In Vitro Comet Assay (in 3D Reconstructed Human Skin)

This assay is used to detect DNA damage, such as strand breaks, in individual cells.

  • Objective: To assess the DNA-damaging potential of topically applied chemicals [6].
  • Principle: Cells embedded in agarose are lysed, subjected to electrophoresis, and stained. DNA with strand breaks migrates further, forming a "comet tail." [6]
  • Procedure:
    • Tissue Model: Use a 3D reconstructed human skin model (e.g., Phenion Full-Thickness skin tissue) [6].
    • Treatment: Apply the test compound topically to the skin tissue. For pro-carcinogens like 2-AAF, multiple applications over 24-48 hours may be needed to induce metabolic enzymes [6].
    • DNA Analysis: Harvest cells, process them for the comet assay, and score DNA damage by measuring comet tail length or intensity [6].

Metabolic Activation Pathway of 2-Aminofluorene

The metabolic pathway that activates 2-Aminofluorene into its ultimate DNA-damaging species is complex. The diagram below illustrates the key steps and enzymes involved.

G TwoAF 2-Aminofluorene (2-AF) TwoAAF 2-Acetylaminofluorene (2-AAF) TwoAF->TwoAAF N-Acetylation NOH_AAF N-Hydroxy-2-Acetylaminofluorene (N-OH-2-AAF) TwoAAF->NOH_AAF N-Hydroxylation CYP450 NOH_AF N-Hydroxy-2-Aminofluorene (N-OH-2-AF) NOH_AAF->NOH_AF Deacetylation DNA_Adduct DNA Adduct Formation (Mutation, Cancer Initiation) NOH_AAF->DNA_Adduct Sulfation or O-Acetylation NOH_AF->DNA_Adduct Esterification CYP Enzymes (e.g., CYP1A2) N-Acetyltransferase (NAT) CYP->TwoAAF CYP->NOH_AAF SulfTrans Sulfotransferase (SULT) SulfTrans->NOH_AAF AcetylTrans O-Acetyltransferase AcetylTrans->NOH_AAF

Toxicity and Safety Profiles

Both compounds are hazardous and require careful handling in a laboratory setting.

Compound GHS Hazards Precautionary Measures
2-Aminofluorene Warning; H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer) [1]. P201, P280, P308+P313 [1].
2-Amino-9-fluorenone Information not available in search results. Information not available in search results.

References

efficacy of 2-amino-9-fluorenol versus 9-fluorenone in applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The table below summarizes the key identifiers and properties of the available compounds:

Property 2-Amino-9-fluorenone 9-Fluorenone 9-Fluorenol
CAS Number 3096-57-9 [1] 486-25-9 (from context) 1689-64-1 [2]
Molecular Formula C₁₃H₉NO [1] C₁₃H₈O (from context) C₁₃H₁₀O [2]
Molecular Weight (g/mol) 195.22 [1] 180.20 (calculated) 182.22 [2]
IUPAC Name 2-amino-9H-fluoren-9-one [1] 9H-Fluoren-9-one 9H-Fluoren-9-ol [2]
Structure
SMILES NC1=CC=C2C3=CC=CC=C3C(=O)C2=C1 [1] O=C1C2=CC=CC=C2C2=CC=CC=C12 OC1C2=CC=CC=C2C2=CC=CC=C12 [2]
Melting Point Not Explicitly Found Not Explicitly Found Not Explicitly Found
Appearance Not Explicitly Found Not Explicitly Found White solid [2]

Applications and Experimental Data

The available compounds have distinct roles in research, from molecular probes to metabolic intermediates and bioactive molecules.

Compound Key Applications Experimental Summary & Key Findings

| 2-Amino-9-fluorenone | Molecular Probe: Studying host-guest interactions with cyclodextrins [3]. | Protocol: UV, steady-state, and time-resolved fluorescence measurements in aqueous solutions at different pH levels. Finding: Forms a 1:1 inclusion complex with β-cyclodextrin, with its unsubstituted ring encapsulated in the hydrophobic cavity. A notable red shift was observed during amino group protonation [3]. | | 9-Fluorenone | Environmental Science: A key intermediate in the bacterial biodegradation of fluorene [4] [5]. | Protocol: Bacterial degradation pathways studied in strains like Terrabacter sp. DBF63 and Arthrobacter sp. F101. Metabolites identified using Gas Chromatography-Mass Spectrometry (GC-MS) [4] [5]. Finding: Produced from fluorene via 9-fluorenol. Subsequently undergoes angular dioxygenation by enzymes like DbfA, leading to ring cleavage and eventual formation of phthalate [5]. | | 9-Fluorenol | Neuroscience Research: Dopamine reuptake inhibitor [2]. Environmental Science: Intermediate in fluorene metabolism [4] [5]. | Neurobiology Protocol: In vivo wakefulness promotion tested in mice [2]. Finding: At 100 mg/kg, promoted wakefulness in mice with 39% increased effectiveness over modafinil. Its IC₅₀ for dopamine reuptake inhibition is 9 μM [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are more detailed methodologies.

Fluorimetric Study of 2-Amino-9-fluorenone & β-Cyclodextrin

This protocol is used to characterize host-guest interactions [3].

  • Key Equipment: Spectrofluorometer, UV-Vis spectrophotometer, time-correlated single-photon counting apparatus for lifetime measurements.
  • Sample Preparation: Prepare aqueous solutions of 2-amino-9-fluorenone at a constant, low concentration (e.g., µM range). Add β-cyclodextrin in a range of increasing concentrations (e.g., 0-10 mM). Prepare a separate set of samples at different pH levels to study acidity effects.
  • Measurements:
    • Steady-State Fluorescence: Record fluorescence emission spectra for each β-cyclodextrin concentration. Monitor shifts in the emission maximum and changes in intensity.
    • Time-Resolved Fluorescence: Measure fluorescence lifetimes to confirm the formation of a new complexed species.
    • UV-Vis Spectroscopy: Record absorption spectra to monitor ground-state interactions.
  • Data Analysis: Use changes in fluorescence intensity (via the Benesi-Hildebrand plot) or lifetime to calculate the binding constant (K) and stoichiometry of the complex.
Bacterial Degradation of Fluorene via 9-Fluorenone

This protocol traces the metabolic pathway from fluorene to 9-fluorenone and beyond [5].

  • Key Equipment: GC-MS, shaker incubator, centrifuge.
  • Procedure:
    • Culture Conditions: Grow a bacterial strain capable of degrading fluorene (e.g., Terrabacter sp. DBF63) in a mineral salts medium with fluorene or 9-fluorenone as the sole carbon source.
    • Biotransformation: Harvest cells from the growth medium. For a resting cell assay, suspend the cells in a buffer and add the substrate (fluorene or 9-fluorenone).
    • Metabolite Extraction: After incubation, acidify the culture medium and extract metabolites with an organic solvent like ethyl acetate.
    • Analysis: Derivatize the extract (e.g., with diazomethane) and analyze by GC-MS. Identify 9-fluorenone and subsequent metabolites like phthalate by comparing their mass spectra and retention times to authentic standards.

Metabolic Pathway Visualization

The diagram below illustrates the role of 9-fluorenone and 9-fluorenol in the bacterial degradation of fluorene, based on pathways from multiple bacterial species [4] [5].

G Fluorene Fluorene 9-Fluorenol 9-Fluorenol Fluorene->9-Fluorenol Monooxygenase (e.g., DbfA) Phthalate Phthalate 9-Fluorenone 9-Fluorenone 9-Fluorenol->9-Fluorenone Dehydrogenase (e.g., FlnB) 1,1a-Dihydroxy-1-hydro-\n9-fluorenone (DHF) 1,1a-Dihydroxy-1-hydro- 9-fluorenone (DHF) 9-Fluorenone->1,1a-Dihydroxy-1-hydro-\n9-fluorenone (DHF) Angular Dioxygenase (e.g., DbfA) 2'-Carboxy-2,3-\ndihydroxybiphenyl (CDB) 2'-Carboxy-2,3- dihydroxybiphenyl (CDB) 1,1a-Dihydroxy-1-hydro-\n9-fluorenone (DHF)->2'-Carboxy-2,3-\ndihydroxybiphenyl (CDB) Dehydrogenase (e.g., FlnB) 8-Hydroxy-3,4-\nbenzocoumarin (HBC) 8-Hydroxy-3,4- benzocoumarin (HBC) 2'-Carboxy-2,3-\ndihydroxybiphenyl (CDB)->8-Hydroxy-3,4-\nbenzocoumarin (HBC) Spontaneous 8-Hydroxy-3,4-\nbenzocoumarin (HBC)->Phthalate meta-Cleavage Hydrolase (FlnE)

Important Note on Data Availability

The compound "2-amino-9-fluorenol" specified in your query could not be found in the scientific literature accessed in this search. Consequently, a direct efficacy comparison with 9-fluorenone is not possible with the current data.

  • The information presented here covers 2-amino-9-fluorenone (a derivative with an amine group and a ketone group) and 9-fluorenol (a simple alcohol derivative).
  • The biological and chemical profiles of this compound could be significantly different from these compounds.

References

×

XLogP3

1.8

Other CAS

33417-27-5

Dates

Last modified: 08-15-2023

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